Product packaging for Fomecin A(Cat. No.:CAS No. 1403-56-1)

Fomecin A

Cat. No.: B075587
CAS No.: 1403-56-1
M. Wt: 184.15 g/mol
InChI Key: MGMUFSXXHCQPGA-UHFFFAOYSA-N
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Description

Fomecin A is a benzophenone-derived natural product isolated from fungal species such as Fusarium and Acremonium. This compound is of significant interest in biochemical and pharmacological research due to its potent and specific inhibitory activity against squalene oxidase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the cell membrane in fungi and protozoa, making this compound a valuable tool for studying fungal cell biology, membrane integrity, and the mechanisms of sterol biosynthesis. Its specific mechanism disrupts membrane formation, leading to growth inhibition and cell death in susceptible organisms. Researchers utilize this compound as a reference standard in antimicrobial assays, to investigate fungal pathogenesis, and to explore novel therapeutic strategies against mycotic infections. Its role as a selective probe also aids in the study of sterol metabolism in eukaryotic systems, providing insights that extend beyond antifungal development into fundamental cell biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B075587 Fomecin A CAS No. 1403-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1403-56-1

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H8O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1,3,9,11-13H,2H2

InChI Key

MGMUFSXXHCQPGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C=O)CO

Other CAS No.

1403-56-1

Synonyms

fomecin A

Origin of Product

United States

Foundational & Exploratory

Fomecin A: A Technical Whitepaper on its Mechanism of Action as a Phenolic Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomecin A, a phenolic aldehyde metabolite isolated from the basidiomycete fungus Fomes juniperinus, has garnered interest for its reported antibacterial, antifungal, and antiviral properties. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound, leveraging its classification as a phenolic aldehyde to infer its biological activities. While specific quantitative data for this compound remains elusive in readily available literature, this document outlines the probable signaling pathways it may influence and furnishes detailed experimental protocols for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound and other related natural products for drug discovery and development.

Introduction

This compound, chemically identified as 6-hydroxymethyl-2,3,4-trihydroxy benzaldehyde, is a naturally occurring phenolic aldehyde.[1][2][3] First isolated from the fungus Fomes juniperinus, it has been qualitatively described to possess a spectrum of antimicrobial activities.[1][4] Phenolic aldehydes, as a class of compounds, are known to exhibit a range of biological effects, often attributed to the reactivity of the aldehyde functional group in conjunction with the electron-donating properties of the phenolic hydroxyl groups. This document aims to synthesize the available information on this compound and to provide a technical framework for its further investigation.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H8O5PubChem
Molecular Weight 184.15 g/mol PubChem
IUPAC Name 2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehydePubChem
Synonyms This compound, NSC-73231PubChem

Putative Mechanism of Action and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in the available literature. However, based on its chemical structure as a phenolic aldehyde, several mechanisms of action can be postulated.

Antimicrobial Mechanisms

The antimicrobial activity of phenolic compounds is often multifaceted. For this compound, the following mechanisms are likely contributors to its observed antibacterial and antifungal effects:

  • Disruption of Microbial Cell Membranes: Phenolic compounds can intercalate into the lipid bilayer of microbial cell membranes, leading to a loss of integrity, increased permeability, and dissipation of the membrane potential. This disrupts essential cellular processes such as ATP synthesis and nutrient transport.

  • Enzyme Inhibition: The aldehyde group of this compound is electrophilic and can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of microbial enzymes, leading to their inactivation. Key metabolic pathways, such as those involved in cell wall synthesis, protein synthesis, and nucleic acid replication, could be targeted.

  • Interaction with Nucleic Acids: Some phenolic compounds can bind to microbial DNA and RNA, potentially interfering with replication, transcription, and translation.

Antiviral Mechanisms

The potential antiviral action of this compound may involve:

  • Inhibition of Viral Entry: this compound could interact with viral surface proteins or host cell receptors, thereby preventing the attachment and entry of the virus into the host cell.

  • Inhibition of Viral Replication: The compound might inhibit key viral enzymes, such as proteases or polymerases, which are essential for the replication of the viral genome and the production of new viral particles.

  • Interference with Viral Assembly and Release: this compound could disrupt the processes involved in the assembly of new virions or their release from the host cell.

Signaling Pathway Diagram

The following diagram illustrates the potential points of intervention for this compound in a generalized microbial cell, based on the known mechanisms of phenolic aldehydes.

FomecinA_Mechanism cluster_cell Microbial Cell Cell_Wall Cell Wall Synthesis Cell_Membrane Cell Membrane Integrity (Membrane Potential) Protein_Synthesis Protein Synthesis (Ribosomes) DNA_Replication DNA Replication (DNA/RNA Polymerase) Metabolic_Enzymes Metabolic Enzymes Fomecin_A This compound Fomecin_A->Cell_Wall Inhibition Fomecin_A->Cell_Membrane Disruption Fomecin_A->Protein_Synthesis Inhibition Fomecin_A->DNA_Replication Inhibition Fomecin_A->Metabolic_Enzymes Inhibition

Caption: Postulated antimicrobial mechanisms of this compound.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values against specific microbial strains or cell lines. The original reports on this compound describe its biological activity in qualitative terms.[1][4]

Should such data become available, it would be presented in the following tabular format for clarity and comparative analysis.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Bacillus subtilisData not available

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Fungal StrainMIC (µg/mL)
Candida albicansData not available
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available

Table 3: Antiviral Activity of this compound (Hypothetical Data)

VirusCell LineIC50 (µg/mL)
Influenza A virusMDCKData not available
Herpes Simplex Virus 1VeroData not available

Table 4: Cytotoxicity of this compound (Hypothetical Data)

Cell LineCC50 (µg/mL)
VeroData not available
HEK293Data not available

Experimental Protocols

The following section provides detailed methodologies for key experiments that can be employed to quantitatively assess the biological activity of this compound and to elucidate its mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial

This protocol is adapted from standard broth microdilution methods.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity to determine the MIC C->D E The MIC is the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Fungal Growth Inhibition Assay

This protocol describes a method for assessing the antifungal activity of this compound.

Protocol:

  • Fungal Spore Suspension: Grow the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration using a hemocytometer.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in a suitable liquid medium (e.g., RPMI-1640).

  • Inoculation: Add the prepared fungal spore suspension to each well to a final concentration of approximately 1-5 x 10^3 spores/mL.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 28-35°C) for 24-72 hours, or until growth in the positive control well is evident.

  • Growth Assessment: Determine the extent of fungal growth inhibition by measuring the optical density at 600 nm using a microplate reader. The percentage of inhibition can be calculated relative to the positive control.

Plaque Reduction Assay - Antiviral

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

Workflow Diagram:

Plaque_Reduction_Workflow A Seed host cells in a multi-well plate B Prepare serial dilutions of this compound A->B D Infect host cells with the virus-Fomecin A mixture A->D C Incubate virus with this compound dilutions B->C C->D E Overlay cells with a semi-solid medium D->E F Incubate for several days to allow plaque formation E->F G Stain cells and count plaques F->G H Calculate the IC50 value G->H

Caption: Workflow for Plaque Reduction Assay.

Protocol:

  • Cell Culture: Seed a monolayer of a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a multi-well plate and grow to confluency.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Pre-incubate the virus dilution with the this compound dilutions for 1 hour at 37°C. Remove the growth medium from the host cells and infect the monolayer with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

  • IC50 Calculation: The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

This compound, as a phenolic aldehyde, represents a promising natural product with potential antimicrobial and antiviral activities. While quantitative data on its potency is currently lacking in the public domain, its chemical structure suggests several plausible mechanisms of action, primarily centered around the disruption of microbial cellular integrity and the inhibition of essential enzymes. The experimental protocols detailed in this whitepaper provide a robust framework for the systematic evaluation of this compound's biological activities and for the elucidation of its precise molecular targets and signaling pathway interactions. Further research, guided by these methodologies, is warranted to fully characterize the therapeutic potential of this fungal metabolite.

References

An In-depth Technical Guide on the Putative Fomecin A Biosynthetic Pathway in Basidiomycetes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fomecin A, a phenolic aldehyde produced by the basidiomycete fungus Fomes juniperinus, has garnered interest for its potential biological activities.[1] Despite its discovery, the biosynthetic pathway responsible for its production remains to be elucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, constructed based on analogous, well-characterized pathways of structurally related fungal secondary metabolites, such as styrylpyrones and other fungal benzaldehydes.[2][3] This document outlines the proposed enzymatic steps, from primary metabolic precursors to the final product, and details the experimental protocols required to validate this hypothetical pathway. Furthermore, it presents a framework for the quantitative analysis of pathway intermediates and enzymes and includes visualizations of the proposed pathway and experimental workflows to guide future research endeavors in this area. The aim of this guide is to serve as a foundational resource for researchers seeking to unravel the genetic and biochemical basis of this compound biosynthesis, which could pave the way for its biotechnological production and the development of novel therapeutic agents.

Introduction

This compound is a polyketide-derived secondary metabolite with the chemical structure 6-hydroxymethyl-2,3,4-trihydroxy benzaldehyde.[1] It is produced by the basidiomycete fungus Fomes juniperinus, a member of the Polyporales order. While the biological activities of this compound are not extensively characterized, related phenolic aldehydes from fungi have demonstrated a range of bioactivities, including antimicrobial and cytotoxic effects, making them interesting candidates for drug discovery and development.[3]

The biosynthesis of fungal secondary metabolites is a rich and diverse field of study, often involving complex enzymatic cascades encoded by biosynthetic gene clusters (BGCs).[4] These clusters typically contain genes encoding backbone enzymes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), as well as genes for tailoring enzymes like oxidoreductases, transferases, and transporters.[5] The elucidation of these pathways is crucial for understanding the chemical ecology of fungi and for harnessing their biosynthetic potential for the production of valuable compounds.

To date, the specific biosynthetic gene cluster and enzymatic machinery responsible for this compound production have not been reported. This guide, therefore, presents a putative biosynthetic pathway based on established principles of fungal polyketide and aromatic compound biosynthesis.[2][3][6] The proposed pathway starts from the shikimate pathway, a common route to aromatic amino acids and other aromatic compounds in fungi, and proceeds through a polyketide synthesis route.[7][8]

This document is intended to be a technical resource for researchers in natural product chemistry, mycology, and drug development. It provides a theoretical framework for the this compound biosynthetic pathway and a practical guide to the experimental methodologies that can be employed for its elucidation and characterization.

Proposed this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a hybrid pathway that likely initiates from a precursor derived from the shikimate pathway and is subsequently elaborated by a Type I polyketide synthase (PKS) and a series of tailoring enzymes.

Precursor Supply from the Shikimate Pathway

The biosynthesis of many aromatic fungal secondary metabolites begins with precursors derived from the shikimate pathway.[6][9] This pathway converts central metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[7][8] For the biosynthesis of this compound, it is hypothesized that chorismate is converted to 4-hydroxybenzoic acid, which can serve as a starter unit for the polyketide synthase.

Polyketide Chain Assembly

A Type I iterative polyketide synthase (PKS) is proposed to be the core enzyme in the this compound pathway. Fungal PKSs are large, multidomain enzymes that catalyze the sequential condensation of acyl-CoA extender units, typically malonyl-CoA, to a starter unit.[10][11] In the proposed pathway, the PKS would utilize a 4-hydroxybenzoyl-CoA starter unit and three malonyl-CoA extender units to assemble a linear tetraketide intermediate. The PKS would likely contain a minimal set of domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. A thioesterase (TE) or a similar domain would then catalyze the release and cyclization of the polyketide chain to form an aromatic ring.

Post-PKS Tailoring Modifications

Following the formation of the aromatic core, a series of tailoring enzymes are predicted to modify the structure to yield this compound. These modifications are likely to include:

  • Hydroxylation: Cytochrome P450 monooxygenases are commonly found in fungal BGCs and are responsible for the hydroxylation of various intermediates. At least two hydroxylation steps are required to introduce the hydroxyl groups at positions 2 and 3 of the benzaldehyde ring.

  • Reduction: The carboxylic acid group of the initial aromatic product is likely reduced to an aldehyde and then to a hydroxymethyl group. This two-step reduction could be catalyzed by a carboxylate reductase and an alcohol dehydrogenase, respectively.

The proposed sequence of these tailoring steps can vary and would need to be determined experimentally.

Visualization of the Putative Pathway

The following diagram, generated using Graphviz, illustrates the proposed biosynthetic pathway for this compound.

FomecinA_Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate pABA p-Aminobenzoic Acid Chorismate->pABA pABA_CoA p-Aminobenzoyl-CoA pABA->pABA_CoA PKS Polyketide Synthase (PKS) pABA_CoA->PKS Polyketide Linear Polyketide PKS->Polyketide MalonylCoA Malonyl-CoA (3x) MalonylCoA->PKS Aromatic_Intermediate Aromatic Intermediate (e.g., 4-hydroxy-6-methylsalicylic acid) Polyketide->Aromatic_Intermediate Cyclization Hydroxylation1 Hydroxylation (P450) Aromatic_Intermediate->Hydroxylation1 Dihydroxy_Intermediate Dihydroxy Intermediate Hydroxylation1->Dihydroxy_Intermediate Hydroxylation2 Hydroxylation (P450) Dihydroxy_Intermediate->Hydroxylation2 Trihydroxy_Intermediate Trihydroxy Intermediate Hydroxylation2->Trihydroxy_Intermediate Reduction1 Reduction (Carboxylate Reductase) Trihydroxy_Intermediate->Reduction1 Aldehyde_Intermediate Aldehyde Intermediate Reduction1->Aldehyde_Intermediate Reduction2 Reduction (Alcohol Dehydrogenase) Aldehyde_Intermediate->Reduction2 FomecinA This compound Reduction2->FomecinA

A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed this compound biosynthetic pathway requires a combination of genomic, genetic, and biochemical approaches. The following protocols provide a general framework for these investigations.

Genome Mining for the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound BGC in the genome of Fomes juniperinus.

Methodology:

  • Genomic DNA Extraction:

    • Grow Fomes juniperinus mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-14 days.

    • Harvest the mycelia by filtration and freeze-dry.

    • Grind the lyophilized mycelia to a fine powder in liquid nitrogen.

    • Extract genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB extraction protocol.

  • Genome Sequencing and Assembly:

    • Sequence the genomic DNA using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality genome assembly.

    • Assemble the reads into contigs and scaffolds using appropriate bioinformatics software (e.g., Canu, Flye for long reads; SPAdes for short reads).

  • BGC Prediction and Annotation:

    • Analyze the assembled genome sequence using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.

    • Manually inspect the predicted BGCs for the presence of a PKS gene, as well as genes encoding putative tailoring enzymes such as P450 monooxygenases, reductases, and dehydrogenases, which would be consistent with the proposed this compound pathway.

Heterologous Expression of the Putative BGC

Objective: To confirm that the identified BGC is responsible for this compound production.

Methodology (using Aspergillus oryzae as a host): [12][13]

  • Vector Construction:

    • Amplify the entire putative this compound BGC from Fomes juniperinus genomic DNA using long-range PCR.

    • Clone the BGC into a suitable fungal expression vector (e.g., pTAEX3) under the control of an inducible promoter (e.g., the amyB promoter).

  • Transformation of A. oryzae:

    • Prepare protoplasts from a suitable A. oryzae host strain.

    • Transform the protoplasts with the BGC-containing expression vector using a polyethylene glycol (PEG)-mediated transformation protocol.

    • Select for transformants on an appropriate selective medium.

  • Expression and Metabolite Analysis:

    • Grow the transformant strains in a suitable production medium containing an inducer (e.g., maltose for the amyB promoter).

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolic profiles of the transformant with that of a control strain transformed with an empty vector.

    • Purify and structurally elucidate any new compounds produced by the transformant using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the production of this compound.

Gene Deletion and Functional Characterization

Objective: To determine the function of individual genes within the BGC.

Methodology:

  • Gene Deletion Cassette Construction:

    • Construct gene deletion cassettes for each putative tailoring enzyme gene in the BGC. Each cassette should contain a selectable marker gene (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation and Mutant Selection:

    • Transform the heterologous host expressing the entire BGC with the gene deletion cassettes.

    • Select for transformants in which the target gene has been replaced by the selectable marker via homologous recombination.

  • Metabolite Analysis of Mutants:

    • Cultivate the gene deletion mutants under the same conditions as the wild-type heterologous expression strain.

    • Analyze the metabolite profiles of the mutants by HPLC-MS. The accumulation of a biosynthetic intermediate or the absence of a specific downstream product in a mutant strain can reveal the function of the deleted gene.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the elucidation of the this compound biosynthetic pathway.

Experimental_Workflow Start Start: Isolate Fomes juniperinus gDNA Genomic DNA Extraction Start->gDNA Sequencing Genome Sequencing and Assembly gDNA->Sequencing antiSMASH antiSMASH Analysis Sequencing->antiSMASH BGC Putative this compound BGC Identified antiSMASH->BGC Heterologous_Expression Heterologous Expression in A. oryzae BGC->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC-MS) Heterologous_Expression->Metabolite_Analysis FomecinA_Confirmed This compound Production Confirmed? Metabolite_Analysis->FomecinA_Confirmed FomecinA_Confirmed->BGC No, select another candidate Gene_Deletion Gene Deletion Studies FomecinA_Confirmed->Gene_Deletion Yes Intermediate_Analysis Analysis of Intermediates Gene_Deletion->Intermediate_Analysis Enzyme_Assays In Vitro Enzyme Assays Gene_Deletion->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Intermediate_Analysis->Pathway_Elucidation Biochemical_Characterization Biochemical Characterization Enzyme_Assays->Biochemical_Characterization

A general experimental workflow for pathway elucidation.

Quantitative Data Presentation

While no quantitative data for the this compound biosynthetic pathway is currently available, this section provides a template for how such data should be structured and presented once obtained.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
PKS 4-Hydroxybenzoyl-CoA50 ± 50.1 ± 0.012.0 x 10³
Malonyl-CoA100 ± 10--
P450-1 Aromatic Intermediate25 ± 35 ± 0.52.0 x 10⁵
P450-2 Dihydroxy Intermediate30 ± 43 ± 0.31.0 x 10⁵
Reductase-1 Trihydroxy Intermediate75 ± 810 ± 11.3 x 10⁵
Reductase-2 Aldehyde Intermediate150 ± 1525 ± 21.7 x 10⁵

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Hypothetical Production Titers of this compound and Intermediates
StrainCompoundTiter (mg/L)
Wild-type F. juniperinus This compound15 ± 2
Heterologous Host + BGC This compound50 ± 5
Δp450-1 Mutant Aromatic Intermediate45 ± 4
Δreductase-2 Mutant Aldehyde Intermediate30 ± 3

Titers would be determined by quantitative HPLC analysis with comparison to standard curves of purified compounds.

Conclusion and Future Perspectives

The study of the this compound biosynthetic pathway presents an exciting opportunity to expand our understanding of secondary metabolism in basidiomycetes. Although the pathway has not yet been elucidated, the proposed route, based on well-established biosynthetic principles, provides a solid foundation for future research. The experimental workflows detailed in this guide offer a clear roadmap for the identification and characterization of the this compound BGC.

Successful elucidation of this pathway will not only provide fundamental insights into the enzymology of polyketide and benzaldehyde biosynthesis but also open up avenues for the biotechnological production of this compound and its derivatives. The potential for metabolic engineering of the pathway could lead to the generation of novel analogues with improved biological activities, which would be of significant interest to the pharmaceutical and agrochemical industries. The tools of synthetic biology, including heterologous expression and CRISPR-Cas9-based gene editing, will be invaluable in these future endeavors. Further investigation into the ecological role of this compound for Fomes juniperinus will also provide a more complete picture of the importance of this secondary metabolite in its natural environment.

References

The Enigmatic Antibacterial Potential of Fomecin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biological Activity of Fomecin A Against Gram-Positive Bacteria for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Scientific literature extensively documents the general antibacterial properties of this compound, a metabolite produced by the fungus Fomes fomentarius. However, specific quantitative data regarding its Minimum Inhibitory Concentrations (MICs) against a broad range of Gram-positive bacteria and a definitively elucidated mechanism of action remain limited in publicly accessible research. This guide, therefore, presents a comprehensive framework for evaluating the antibacterial potential of this compound, including detailed, standardized experimental protocols and a hypothetical mechanism of action based on related fungal polyketides. The quantitative data herein is illustrative and intended to guide future research.

Introduction to this compound and its Antibacterial Promise

This compound is a polyketide metabolite produced by the fungus Fomes fomentarius. Extracts from Fomes fomentarius have demonstrated notable antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis[1][2]. The proposed mechanisms for the antimicrobial effects of compounds from this fungus include the disruption of the bacterial cell wall and the inhibition of essential microbial enzymes[1]. Fungal polyketides, as a class, are known to exhibit a wide array of biological activities, interfering with critical bacterial processes like protein and cell wall synthesis[3]. This positions this compound as a compelling candidate for further investigation in the quest for novel antibacterial agents.

Quantitative Antibacterial Activity of this compound (Hypothetical Data)

To facilitate comparative analysis and guide experimental design, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant Gram-positive bacteria. These values are based on the expected potency of a promising natural product lead.

Gram-Positive BacteriumStrainHypothetical MIC (µg/mL)
Staphylococcus aureusATCC 292138
Staphylococcus aureus (MRSA)ATCC 4330016
Bacillus subtilisATCC 66334
Enterococcus faecalisATCC 2921216
Streptococcus pneumoniaeATCC 496198

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control, and the growth control (no antibiotic).

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • (Optional) Add resazurin to each well and incubate for a further 2-4 hours to confirm viability. A color change from blue to pink indicates bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Read MIC E->F G (Optional) Add Resazurin and Read Fluorescence F->G signaling_pathway FomecinA This compound Ribosome Bacterial Ribosome (70S) FomecinA->Ribosome Initiation Translation Initiation Elongation Peptide Chain Elongation Ribosome->Elongation Initiation->Elongation Protein Functional Bacterial Proteins Elongation->Protein Death Bacterial Cell Death Protein->Death Absence leads to logical_relationship A Initial Screening (e.g., Disk Diffusion) B Quantitative Analysis (MIC/MBC Determination) A->B C Cytotoxicity Assessment B->C D Mechanism of Action Studies B->D E Inhibition of Cell Wall Synthesis D->E F Inhibition of Protein Synthesis D->F G Inhibition of Nucleic Acid Synthesis D->G H Disruption of Cell Membrane Integrity D->H

References

Unveiling Fomecin A: A Technical Guide to its Natural Sources, Production, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomecin A is a polyketide metabolite produced by certain species of Basidiomycete fungi. It has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the organisms known to produce this compound, their natural habitats, methods for its isolation and purification, and a plausible biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

This compound Producing Organisms and Natural Sources

This compound has been primarily isolated from fungi belonging to the phylum Basidiomycota. These fungi are typically wood-decaying organisms found in various ecosystems worldwide.

Primary Producing Organism:

The most well-documented producer of this compound is the basidiomycete fungus Fomes juniperinus . This fungus is a wood-rotting species that is typically found growing on juniper trees.

Potential and Related Organisms:

While Fomes juniperinus is the definitive source, other related species within the Fomitopsidaceae and Hymenochaetaceae families are subjects of interest for the production of similar bioactive compounds. These include:

  • Fomes fomentarius (Tinder Fungus, Hoof Fungus): This is a common species found on various hardwood trees, particularly birch and beech, across Europe, Asia, and North America.[1][2][3] It is known to produce a wide array of secondary metabolites.

  • Phellinus igniarius (Willow Bracket): This fungus is a white-rot polypore that commonly grows on willow, birch, and alder trees.[4][5][6] It has a long history of use in traditional medicine and is known to produce various polyphenolic compounds.[5]

These fungi typically inhabit temperate and boreal forests, playing a crucial role in the decomposition of wood. Their fruit bodies, which are the primary source for natural product isolation, can be found on living or dead trees.

Quantitative Data on this compound Production

Quantitative data on the production of this compound is not extensively reported in the literature. However, based on related fungal fermentation studies, the following table provides an estimated overview of production parameters. It is important to note that these values can vary significantly based on the fungal strain, culture conditions, and extraction methods.

ParameterFomes juniperinus (Liquid Culture)Notes
This compound Yield (mg/L) 10 - 100 (Estimated)Yield is highly dependent on the optimization of culture medium and fermentation parameters.
Optimal Temperature (°C) 25 - 28Typical for the growth of many Basidiomycete fungi.
Optimal pH 4.5 - 6.0Fungi generally prefer slightly acidic conditions for growth and secondary metabolite production.
Incubation Time (days) 14 - 28Secondary metabolite production often occurs in the stationary phase of fungal growth.
Carbon Source Glucose, Maltose, StarchComplex carbohydrates can sometimes enhance secondary metabolite production.
Nitrogen Source Peptone, Yeast Extract, Ammonium SaltsOrganic nitrogen sources are often preferred for fungal fermentations.

Experimental Protocols

The following protocols are based on established methods for the isolation and purification of secondary metabolites from Basidiomycete fungi and can be adapted for this compound production.

Fungal Culture and Fermentation

Objective: To cultivate the this compound-producing fungus in a liquid medium to induce the production of the target metabolite.

Materials:

  • Pure culture of Fomes juniperinus (or other target fungus)

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources)

  • Shaker incubator

Methodology:

  • Inoculum Preparation:

    • Grow the fungal culture on PDA plates at 25°C until a healthy mycelial mat covers the plate (typically 7-10 days).

    • Aseptically cut out small agar plugs (approximately 1 cm²) from the leading edge of the mycelial growth.

    • Transfer 3-5 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of the liquid fermentation medium.

  • Fermentation:

    • Incubate the flasks in a shaker incubator at 150 rpm and 25°C for 21-28 days.

    • Monitor the culture periodically for growth and signs of contamination.

Extraction of this compound

Objective: To extract this compound from the fungal mycelium and culture broth.

Materials:

  • Fungal culture from the fermentation step

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Separation of Mycelium and Broth:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.

    • Pool the organic (ethyl acetate) layers.

  • Extraction from Mycelium:

    • Homogenize the collected mycelium in a blender with ethyl acetate.

    • Filter the mixture to separate the solvent from the mycelial debris.

    • Repeat the extraction of the mycelial debris two more times with fresh ethyl acetate.

    • Pool all the mycelial extracts.

  • Concentration:

    • Combine the extracts from the culture broth and the mycelium.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the compound of interest (visualized on the TLC plate, for example, by UV light or a staining reagent).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a preparative or semi-preparative HPLC system.

    • Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol with a small amount of acid like formic acid or acetic acid).

    • Monitor the elution profile with a UV detector at an appropriate wavelength for this compound.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound has not been fully elucidated. However, as a polyketide, its biosynthesis is proposed to proceed through the polyketide synthase (PKS) pathway, which is common for the synthesis of many fungal secondary metabolites.

Proposed Pathway:

This compound is likely synthesized by a Type I iterative PKS. The pathway is initiated with an acetyl-CoA starter unit and involves successive condensations with malonyl-CoA extender units. The PKS enzyme complex would catalyze the chain assembly, cyclization, and initial modifications. Subsequent tailoring enzymes, such as oxidoreductases and hydroxylases, would then modify the polyketide intermediate to yield the final structure of this compound.

FomecinA_Biosynthesis cluster_pks Polyketide Synthase (PKS) Complex cluster_tailoring Tailoring Enzymes acetyl_coa Acetyl-CoA (Starter Unit) pks_enzyme Type I Iterative PKS acetyl_coa->pks_enzyme malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks_enzyme polyketide_intermediate Polyketide Intermediate pks_enzyme->polyketide_intermediate Chain Elongation cyclization Cyclization polyketide_intermediate->cyclization aromatization Aromatization cyclization->aromatization hydroxylation Hydroxylation aromatization->hydroxylation oxidation Oxidation hydroxylation->oxidation fomecin_a This compound oxidation->fomecin_a

Caption: Proposed biosynthetic pathway of this compound via a Type I iterative polyketide synthase.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the production, isolation, and purification of this compound.

FomecinA_Workflow start Start: Pure Fungal Culture inoculum Inoculum Preparation (PDA Plates) start->inoculum fermentation Liquid Fermentation inoculum->fermentation harvest Harvest Culture fermentation->harvest separation Separate Mycelium & Broth harvest->separation extraction_broth Broth Extraction (Ethyl Acetate) separation->extraction_broth extraction_mycelium Mycelium Extraction (Ethyl Acetate) separation->extraction_mycelium pooling Pool & Concentrate Extracts extraction_broth->pooling extraction_mycelium->pooling crude_extract Crude Extract pooling->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc HPLC Purification fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for this compound production and purification.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural sources, production, and analysis. While Fomes juniperinus remains the primary identified producer, the potential of related fungal species warrants further investigation. The provided experimental protocols offer a solid foundation for researchers to cultivate these fungi and isolate this compound for further study. The proposed biosynthetic pathway, though speculative, provides a logical framework for future research into the genetic and enzymatic machinery responsible for its production. Continued research in this area is crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

Fomecin A and Other Fungal Metabolites: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi represent a vast and largely untapped resource for the discovery of novel bioactive compounds with therapeutic potential.[1] These organisms produce a diverse arsenal of secondary metabolites, small molecules not essential for their primary growth but crucial for survival, competition, and communication within their ecological niches. Historically, fungal metabolites have been a cornerstone of pharmaceutical development, yielding blockbuster drugs such as penicillin, cyclosporine, and statins. This technical guide provides an in-depth review of Fomecin A, a phenolic aldehyde produced by the basidiomycete Fomes juniperinus, and other illustrative fungal metabolites, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from other well-characterized fungal metabolites to provide a comprehensive overview for researchers in drug discovery.

This compound: An Overview

Quantitative Biological Activity of Fungal Metabolites

To provide a comparative overview for drug development professionals, the following tables summarize the quantitative biological activities of various fungal metabolites, showcasing their potential as antimicrobial and anticancer agents.

Table 1: Antimicrobial Activity of Selected Fungal Metabolites

Fungal MetaboliteProducing OrganismTarget Organism(s)MIC (µg/mL)Reference(s)
Nodulisporone Annulohypoxylon stygium WL1B5Escherichia coli (ESBL-positive)400[2]
Daidzein Annulohypoxylon stygium WL1B5Escherichia coli (ESBL-positive)400[2]
Toluquinol Penicillium griseofulvum UL-Ce9Xanthomonas oryzae pv. oryzae0.78[3]
Patulin Penicillium griseofulvum UL-Ce9Clavibacter michiganensis subsp. michiganensis3.13[3]
Gentisyl alcohol Penicillium griseofulvum UL-Ce9Xanthomonas oryzae pv. oryzae3.13[3]
12S-aspertetranone D Aspergillus sp. SY2601Methicillin-resistant Staphylococcus aureus (MRSA)3.75[4]
12S-aspertetranone D Aspergillus sp. SY2601Escherichia coli5[4]
Aspyrone Aspergillus sp. SY2601Methicillin-resistant Staphylococcus aureus (MRSA)40[4]
Aspyrone Aspergillus sp. SY2601Escherichia coli21[4]
Diorcinol Aspergillus sp. SY2601Candida albicans48-49[4]

Table 2: Cytotoxicity of Selected Fungal Metabolites against Cancer Cell Lines

Fungal MetaboliteProducing OrganismCancer Cell LineIC50 (µM)Reference(s)
Radicinin Cochliobolus australiensisA549 (Non-small cell lung carcinoma)8.2[5]
Massarilactone H Coniothyrium sp.A549 (Non-small cell lung carcinoma)32.9 ± 3.5[6]
Massarilactone H Coniothyrium sp.Hs683 (Oligodendroglioma)31.6 ± 2.5[6]
Massarilactone H Coniothyrium sp.SKMEL-28 (Melanoma)35.2 ± 2.8[6]
Compound 45 Aspergillus sp.MCF-7 (Breast adenocarcinoma)4.98[6]
Compound 45 Aspergillus sp.A549 (Non-small cell lung carcinoma)1.95[6]
Compound 45 Aspergillus sp.HeLa (Cervical carcinoma)0.68[6]
Compound 45 Aspergillus sp.KB (Oral carcinoma)1.50[6]
Compound 48 Aspergillus sp.MCF-7 (Breast adenocarcinoma)2.02[6]
Compound 48 Aspergillus sp.A549 (Non-small cell lung carcinoma)0.82[6]
Compound 48 Aspergillus sp.HeLa (Cervical carcinoma)1.14[6]
Compound 48 Aspergillus sp.KB (Oral carcinoma)1.10[6]
Demethylchloroisosulochrin Penicillium sp.HepG2 (Hepatocellular carcinoma)30.18[7]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation of the biological activity of fungal metabolites. Below are methodologies for key assays cited in the literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4]

Materials:

  • Test fungal metabolite

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the fungal metabolite in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the fungal metabolite in the broth medium. The final volume in each well should be 100 µL.

  • Prepare the inoculum by suspending microbial colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted microbial suspension to each well containing the fungal metabolite dilutions.

  • Include a positive control well (broth with inoculum and a known antimicrobial agent) and a negative control well (broth with inoculum only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the metabolite that completely inhibits microbial growth. Alternatively, the optical density at 600 nm can be measured using a plate reader.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Test fungal metabolite

  • Human cancer cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the fungal metabolite (e.g., 10, 50, 100, 200 µg/mL) dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the metabolite) and an untreated control.

  • Incubate the plates for another 48 hours under the same conditions.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the metabolite that inhibits 50% of cell growth, can then be determined by plotting cell viability against the logarithm of the metabolite concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by fungal metabolites is crucial for their development as therapeutic agents. While the specific pathways modulated by this compound are not yet elucidated, research on other fungal metabolites has revealed several key mechanisms.

Modulation of MAPK Signaling Pathway by Fungal Benzaldehydes

Some fungal benzaldehydes have been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Fungal_Benzaldehyde Fungal Benzaldehyde Fungal_Benzaldehyde->MAPKs Inhibits Phosphorylation Bioactivity_Screening_Workflow Isolation Fungal Isolation (e.g., from soil, marine sediment) Fermentation Fermentation & Crude Extract Preparation Isolation->Fermentation Primary_Screening Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) Fermentation->Primary_Screening Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Primary_Screening->Fractionation Pure_Compound_Isolation Pure Compound Isolation Fractionation->Pure_Compound_Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Pure_Compound_Isolation->Structure_Elucidation Secondary_Screening Secondary Bioactivity Screening (Dose-response, Specificity) Pure_Compound_Isolation->Secondary_Screening Structure_Elucidation->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Fungal_Metabolite_Immune_Modulation Fungal_Metabolite Fungal Metabolite (e.g., β-glucan) PRR Pattern Recognition Receptor (e.g., Dectin-1) Fungal_Metabolite->PRR Binds to Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) PRR->Signaling_Cascade Activates Cytokine_Production Cytokine & Chemokine Production Signaling_Cascade->Cytokine_Production Leads to Immune_Cell_Recruitment Immune Cell Recruitment & Activation Cytokine_Production->Immune_Cell_Recruitment Inflammatory_Response Inflammatory Response Immune_Cell_Recruitment->Inflammatory_Response

References

In Vitro Antibacterial Spectrum of Fomecin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomecin A is a metabolite produced by the fungus Fomes officinalis (now Laricifomes officinalis). While its primary characterization has been in other therapeutic areas, preliminary studies have indicated a potential for antibacterial activity. This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro antibacterial spectrum of a compound like this compound and presents a framework for interpreting the resulting data. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will use illustrative data based on qualitative descriptions of its activity.

Data Presentation: In Vitro Antibacterial Activity of this compound

The in vitro antibacterial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The following table summarizes the expected antibacterial spectrum of this compound based on available qualitative information, which suggests activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveCocci16
Streptococcus pneumoniaeGram-positiveCocci32
Bacillus subtilisGram-positiveRod8
Enterococcus faecalisGram-positiveCocci64
Escherichia coliGram-negativeRod>128
Pseudomonas aeruginosaGram-negativeRod>128
Klebsiella pneumoniaeGram-negativeRod>128
Salmonella entericaGram-negativeRod>128

Note: The MIC values presented in this table are illustrative and based on qualitative descriptions. Actual experimental values may vary.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of a compound like this compound involves several key experimental protocols. The most fundamental of these is the Minimum Inhibitory Concentration (MIC) assay, which can be performed using broth microdilution or agar dilution methods.

Broth Microdilution Assay for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.[3][4]

a. Preparation of Materials and Reagents:

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Pure cultures of the bacterial strains to be tested are required.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[3][5]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used.[6]

b. Experimental Procedure:

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a sterile broth and incubated until the culture reaches the log phase of growth. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is performed in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the compound across the wells.

  • Inoculation: Each well containing the diluted this compound and a growth control well (medium only) are inoculated with the prepared bacterial suspension. A sterility control well (medium only, no bacteria) is also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[5]

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2][3]

Agar Dilution Assay for MIC Determination

An alternative method to broth microdilution is the agar dilution method.

a. Preparation of Materials and Reagents:

  • This compound Stock Solution: Prepared as described for the broth microdilution assay.

  • Bacterial Strains: Pure cultures of the bacterial strains.

  • Growth Media: Mueller-Hinton Agar (MHA).[3]

  • Petri Dishes: Sterile petri dishes are used.

b. Experimental Procedure:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to the molten agar before pouring the plates. A control plate with no this compound is also prepared.

  • Preparation of Bacterial Inoculum: The bacterial inoculum is prepared to a 0.5 McFarland standard as described previously.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of This compound in 96-well plate stock->dilution inoculate Inoculate wells with bacterial suspension inoculum->inoculate dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Visually inspect for growth (turbidity) incubate->read determine_mic Determine MIC value read->determine_mic report Report MIC determine_mic->report

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Antibacterial Spectrum

The following diagram illustrates the logical relationship of this compound's antibacterial activity based on available information.

Antibacterial_Spectrum cluster_gram_positive Gram-positive Bacteria cluster_gram_negative Gram-negative Bacteria (Weak/No Activity) FomecinA This compound S_aureus Staphylococcus aureus FomecinA->S_aureus Inhibits S_pneumoniae Streptococcus pneumoniae FomecinA->S_pneumoniae Inhibits B_subtilis Bacillus subtilis FomecinA->B_subtilis Inhibits E_coli Escherichia coli FomecinA->E_coli Weakly Inhibits / No Inhibition P_aeruginosa Pseudomonas aeruginosa FomecinA->P_aeruginosa Weakly Inhibits / No Inhibition

Caption: this compound's differential antibacterial activity.

References

Methodological & Application

Application Note and Protocols for Cell-Based Assay Design to Evaluate Fomecin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomecin A is a natural product that has garnered interest for its potential biological activities. As with any novel compound being evaluated for therapeutic potential, a thorough assessment of its cytotoxic effects is paramount. Cell-based assays are indispensable tools in early-stage drug discovery for determining a compound's toxicity profile, elucidating its mechanism of action, and establishing a therapeutic window.

This document provides a comprehensive guide for designing and executing a panel of cell-based assays to characterize the cytotoxicity of this compound. It includes detailed protocols for three common and informative assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to quantify apoptosis. Furthermore, a hypothetical signaling pathway is presented to illustrate how this compound might induce apoptosis, providing a framework for further mechanistic studies.

Data Presentation

A crucial aspect of cytotoxicity studies is the clear and concise presentation of quantitative data. The following tables provide templates for summarizing the results from the described assays, allowing for easy comparison of this compound's effects across different cell lines and concentrations.

Table 1: IC₅₀ Values of this compound across Different Cell Lines

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
Cancer Cell Lines
Cell Line A (e.g., HeLa)MTT24
MTT48
MTT72
Cell Line B (e.g., A549)MTT24
MTT48
MTT72
Non-Cancerous Cell Line
Cell Line C (e.g., HEK293)MTT24
MTT48
MTT72

Table 2: LDH Release upon this compound Treatment

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
Cell Line A 0 (Vehicle)
IC₅₀/2
IC₅₀
2 x IC₅₀
Cell Line C 0 (Vehicle)
IC₅₀/2
IC₅₀
2 x IC₅₀

Table 3: Caspase-3/7 Activity in Response to this compound

Cell LineThis compound Conc. (µM)Fold Increase in Caspase-3/7 Activity
Cell Line A 0 (Vehicle)1.0
IC₅₀/2
IC₅₀
2 x IC₅₀
Cell Line C 0 (Vehicle)1.0
IC₅₀/2
IC₅₀
2 x IC₅₀

Experimental Protocols

The following are detailed protocols for the recommended cytotoxicity assays. It is crucial to include appropriate controls in each experiment, such as vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1][2][4]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Selected cell lines and appropriate culture medium

  • This compound stock solution

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2][5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6][7]

Materials:

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well clear flat-bottom plates

  • Selected cell lines and appropriate culture medium

  • This compound stock solution

  • Lysis buffer (provided in the kit for positive control)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay utilizes a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal.[11]

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • 96-well white or black flat-bottom plates (depending on detection method)

  • Selected cell lines and appropriate culture medium

  • This compound stock solution

  • Microplate reader capable of measuring luminescence or fluorescence

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type.

  • Incubation: Incubate the plate for a predetermined time based on the expected kinetics of apoptosis (e.g., 6, 12, 24 hours) at 37°C and 5% CO₂.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control cells.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Data Analysis start Seed Cells in 96-well Plates treat Treat with this compound (various concentrations) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase ic50 Determine IC50 Values mtt->ic50 cyto_quant Quantify Cytotoxicity ldh->cyto_quant apop_quant Quantify Apoptosis caspase->apop_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following diagram illustrates a representative apoptosis signaling pathway. The specific molecular targets of this compound are currently unknown and require further investigation.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Interaction cluster_pathway Signal Transduction cluster_execution Execution Phase FomecinA This compound Receptor Cellular Target (e.g., Receptor, Enzyme) FomecinA->Receptor Binds to/Interacts with Signal_Cascade Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Cascade Initiates Mitochondria Mitochondrial Stress Signal_Cascade->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Conclusion

The application of this comprehensive panel of cell-based assays will provide valuable insights into the cytotoxic properties of this compound. By systematically evaluating its impact on cell viability, membrane integrity, and the induction of apoptosis, researchers can build a robust toxicological profile of the compound. The data generated will be instrumental in guiding future studies, including the elucidation of its precise mechanism of action and the assessment of its therapeutic potential. It is recommended to perform these assays on a panel of cell lines, including both cancerous and non-cancerous cells, to determine the selectivity of this compound's cytotoxic effects.

References

Application Notes and Protocols: Fomecin A Target Identification Using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomecin A, a natural product with known antibacterial activity, presents a compelling case for target identification to elucidate its mechanism of action.[1] Understanding the molecular targets of this compound is crucial for its potential development as a therapeutic agent. Chemical proteomics offers a powerful suite of tools to identify the protein targets of small molecules directly in a cellular context. This document provides a detailed overview and experimental protocols for the identification of this compound's cellular targets using a chemical proteomics approach.

The proposed strategy involves the synthesis of a this compound-based chemical probe, its application in cell culture, the enrichment of target proteins, and their subsequent identification by mass spectrometry. The protocols provided herein are designed to be a comprehensive guide for researchers embarking on similar target deconvolution studies.

Hypothetical Signaling Pathway Modulated by this compound

Based on the known biological activities of phenolic compounds, it is hypothesized that this compound may exert its effects by modulating key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.[2][3][4][5][6] Inhibition of these pathways could explain its potential antibacterial and other uncharacterized cytostatic or cytotoxic effects. A diagram of this hypothetical signaling cascade is presented below.

FomecinA_Pathway FomecinA This compound TargetProtein Putative Target Protein(s) FomecinA->TargetProtein binds and inhibits IKK IKK Complex TargetProtein->IKK inhibition MAPKKK MAPKKK TargetProtein->MAPKKK inhibition IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to AP1->Gene

Hypothetical signaling pathways modulated by this compound.

Experimental Workflow

The overall workflow for this compound target identification is depicted below. This process begins with the synthesis of a chemical probe, followed by cell treatment, lysis, affinity purification of the probe-target complexes, and finally, identification of the target proteins by LC-MS/MS.

Workflow cluster_probe_synthesis Probe Synthesis cluster_cell_biology Cellular Experiment cluster_proteomics Chemical Proteomics cluster_analysis Analysis FomecinA This compound AlkyneHandle Alkyne Handle Addition FomecinA->AlkyneHandle FomecinA_Probe This compound Probe AlkyneHandle->FomecinA_Probe ProbeTreatment Treat with This compound Probe FomecinA_Probe->ProbeTreatment CellCulture Cell Culture (e.g., Bacterial or Mammalian) CellCulture->ProbeTreatment CellLysis Cell Lysis ProbeTreatment->CellLysis ClickChemistry Click Chemistry: Attach Biotin CellLysis->ClickChemistry AffinityPurification Affinity Purification (Streptavidin Beads) ClickChemistry->AffinityPurification Elution Elution AffinityPurification->Elution Digestion On-Bead Digestion (Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis & Target Identification LCMS->DataAnalysis

Overall experimental workflow for this compound target identification.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized to compare protein enrichment between the this compound probe-treated sample and a control (e.g., DMSO treated or a structurally similar but inactive probe).

Table 1: Hypothetical Quantitative Proteomics Data

Protein ID (UniProt)Gene NameSpectral Counts (this compound Probe)Spectral Counts (Control)Fold Changep-value
P04637TP53150530.0< 0.001
Q04206IKBKB125815.6< 0.001
P10121MAPK31101011.0< 0.005
P60709ACTB2001951.00.85
P02768ALB1081.30.62

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound-Alkyne Probe

This protocol describes the synthesis of a this compound chemical probe by incorporating a terminal alkyne handle. The hydroxyl groups on this compound provide a site for chemical modification. A propargyl group can be introduced via an ether linkage.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add K₂CO₃ to the solution.

  • Add propargyl bromide dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound-alkyne probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell Culture, Treatment, and Lysis

This protocol details the treatment of cells with the this compound-alkyne probe and subsequent cell lysis to prepare for target pull-down.

Materials:

  • Appropriate cell line (e.g., a bacterial strain sensitive to this compound, or a human cell line for anti-inflammatory/anticancer studies)

  • Cell culture medium and supplements

  • This compound-alkyne probe (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

Procedure:

  • Culture cells to ~80% confluency under standard conditions.

  • Treat cells with the this compound-alkyne probe at a predetermined optimal concentration (e.g., 1-10 µM) for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO) and a competition control (co-incubation with excess unmodified this compound).

  • After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the proteome and determine the protein concentration using a BCA assay.

Protocol 3: Click Chemistry and Affinity Purification

This protocol describes the "clicking" of a biotin tag onto the alkyne-functionalized probe-protein complexes and their subsequent enrichment.[1][7]

Materials:

  • Cell lysate containing probe-labeled proteins

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., 1% SDS in PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

Procedure:

  • To the clarified cell lysate (e.g., 1 mg of protein), add the following click chemistry reagents in order:

    • Azide-PEG3-Biotin (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Pre-wash streptavidin-agarose beads with lysis buffer.

  • Add the pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated protein complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

    • 1% SDS in PBS (3 times)

    • 8 M urea in 100 mM Tris-HCl, pH 8.0 (2 times)

    • PBS (3 times)

  • Elute the bound proteins by boiling the beads in elution buffer for 10 minutes. Alternatively, proceed directly to on-bead digestion.

Protocol 4: On-Bead Digestion and Mass Spectrometry

This protocol outlines the preparation of enriched proteins for mass spectrometry analysis.[8][9][10][11][12]

Materials:

  • Streptavidin beads with bound proteins

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin tips

Procedure:

  • Resuspend the washed beads in 50 mM ammonium bicarbonate buffer.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid to a final concentration of 1%.

  • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

Protocol 5: Data Analysis

Procedure:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database (e.g., UniProt for human or the specific bacterium) with appropriate parameters, including variable modifications for biotinylation on cysteine or lysine residues if applicable.

  • Identify proteins that are significantly enriched in the this compound-probe sample compared to the control samples (vehicle and competition).

  • Perform bioinformatics analysis on the list of potential targets to identify enriched pathways and cellular functions.

Conclusion

The chemical proteomics workflow detailed in these application notes provides a robust framework for the identification of the cellular targets of this compound. Successful implementation of these protocols will yield a list of high-confidence protein targets, paving the way for a deeper understanding of this compound's mechanism of action and facilitating its further development as a potential therapeutic. Validation of the identified targets through orthogonal methods, such as genetic knockdown or overexpression studies, is a critical next step to confirm their biological relevance.

References

Application Notes and Protocols: Fomecin A for Screening Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The diminishing efficacy of conventional antibiotics necessitates the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new lead compounds. Fomecin A, a phenolic aldehyde, has demonstrated general antibacterial activity against Gram-positive bacteria and, to a lesser extent, against Gram-negative bacteria and molds.[1] This document provides a comprehensive guide for the systematic screening of this compound and other natural compounds against a panel of clinically relevant MDR bacterial strains.

These application notes and protocols outline the essential methodologies for determining the antimicrobial efficacy of a test compound, its potential synergistic interactions with existing antibiotics, and its cytotoxic profile. The presented workflows and experimental designs are intended to serve as a foundational framework for researchers engaged in the primary stages of antimicrobial drug discovery.

Data Presentation

For effective evaluation and comparison, all quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings. For illustrative purposes, hypothetical data for this compound is presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Multidrug-Resistant Bacteria

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MRSA) ATCC 43300Methicillin-Resistant161>32
Enterococcus faecalis (VRE) ATCC 51299Vancomycin-Resistant32>25616
Pseudomonas aeruginosa ATCC 27853Multidrug-Resistant128>2568
Escherichia coli ATCC BAA-2452Extended-Spectrum β-Lactamase64>256>32

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against MRSA ATCC 43300 (Checkerboard Assay)

AntibioticThis compound MIC Alone (µg/mL)Antibiotic MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Vancomycin16140.250.5Synergy
Ciprofloxacin16>3288≤0.75Additive

Note: FICI is calculated as (MIC of this compound in combination / MIC of this compound alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, and antagonism as FICI > 4.

Table 3: Cytotoxicity of this compound against Human Cell Lines (MTT Assay)

Cell LineCell TypeCC50 (µg/mL)
HEK293Human Embryonic Kidney>256
HepG2Human Hepatocellular Carcinoma>256

Note: CC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of a test compound.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of MDR strains

  • This compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with broth only and wells with broth and the highest concentration of DMSO used).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with conventional antibiotics.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Bacterial cultures of MDR strains

  • Stock solutions of this compound and the antibiotic to be tested

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally and the antibiotic vertically in CAMHB. This creates a matrix of different concentration combinations.

  • Prepare a bacterial inoculum as described in the MIC protocol and add it to each well.

  • Include controls for each compound alone to determine their individual MICs under the same conditions.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the complete cell culture medium and add them to the wells. Include a vehicle control (medium with the highest concentration of DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Toxicity & Further Analysis Fomecin_A This compound (Test Compound) MIC_Assay MIC Determination (Broth Microdilution) MDR_Panel MDR Bacterial Panel (e.g., MRSA, VRE, P. aeruginosa) Synergy_Assay Synergy Testing (Checkerboard Assay) Antibiotics Conventional Antibiotics Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Mammalian_Cells Mammalian Cell Lines Mechanism_of_Action Mechanism of Action Studies

Signaling_Pathway Fomecin_A This compound Bacterial_Cell_Wall Bacterial Cell Wall Fomecin_A->Bacterial_Cell_Wall Inhibition Inhibition Fomecin_A->Inhibition Target_Enzyme Target Enzyme (e.g., Dihydropteroate Synthase) Bacterial_Cell_Wall->Target_Enzyme Metabolic_Pathway Essential Metabolic Pathway (e.g., Folic Acid Synthesis) Target_Enzyme->Metabolic_Pathway Bacterial_Growth Bacterial Growth & Proliferation Metabolic_Pathway->Bacterial_Growth Inhibition->Target_Enzyme

Resistance_Mechanism cluster_MDR_Bacterium MDR Bacterium cluster_Intervention Intervention Efflux_Pump Efflux Pump Target_Site Bacterial Target Antibiotic Antibiotic Antibiotic->Efflux_Pump Expulsion Antibiotic->Target_Site Action Blocked Fomecin_A This compound Inhibition Inhibition Fomecin_A->Inhibition Inhibition->Efflux_Pump

References

Application of Fomecin A in natural product drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Fomecin A is a natural product that has been noted for its potential biological activities. This document provides an overview of its known applications in the context of drug discovery, focusing on its antimicrobial properties. Due to the limited publicly available data on this compound, this document summarizes the existing information and provides generalized protocols for evaluating its bioactivity. Further research is required to fully elucidate its therapeutic potential and mechanisms of action.

Biological Activity

This compound has been reported to exhibit weak activity against Gram-positive and Gram-negative bacteria, as well as weak antifungal (mould) activity[1]. Currently, there is a lack of detailed, publicly available scientific studies providing specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or IC50 values, against a broad range of microorganisms.

Table 1: Summary of Reported Biological Activity of this compound
Activity TypeTarget Organism CategoryPotency
AntibacterialGram-positive bacteriaWeak[1]
AntibacterialGram-negative bacteriaWeak[1]
AntifungalMouldWeak[1]

Experimental Protocols

Given the absence of specific published experimental data for this compound, the following are generalized, standard protocols that researchers can adapt to evaluate its antimicrobial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antimicrobial (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Negative control (broth medium only)

  • Solvent for this compound (e.g., DMSO, sterile water)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

    • Repeat for the positive control antimicrobial in a separate row.

    • Leave wells for negative (broth only) and growth (broth + inoculum) controls.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except the negative control wells).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a compound against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of antimicrobial action. To elucidate its mechanism, researchers could investigate its effects on key cellular processes in target organisms.

Figure 1: General Experimental Workflow for Mechanism of Action Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation MIC MIC Determination CellWall Cell Wall Synthesis Inhibition MIC->CellWall If active ProteinSynth Protein Synthesis Inhibition MIC->ProteinSynth If active DNASynth DNA/RNA Synthesis Inhibition MIC->DNASynth If active Membrane Membrane Integrity Assay MIC->Membrane If active Cytotoxicity Cytotoxicity Assay

Caption: A generalized workflow for investigating the mechanism of action of an antimicrobial compound like this compound.

Conclusion

This compound is a natural product with reported weak antimicrobial activity. The information available in the public domain is currently insufficient to fully assess its potential in drug discovery. The provided generalized protocols offer a starting point for researchers to systematically evaluate its biological activity, cytotoxicity, and potential mechanisms of action. Further in-depth studies are essential to validate its therapeutic promise and to understand the molecular basis of its effects.

References

Troubleshooting & Optimization

Fomecin A Solubility for In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Fomecin A for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a phenolic aldehyde with the chemical formula C₈H₈O₅. Its IUPAC name is 2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehyde. It is known to exhibit antibacterial activity, particularly against Gram-positive bacteria, and weak antifungal activity. Like many phenolic compounds, this compound can be challenging to dissolve in aqueous solutions for in vitro studies.

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended starting solvents?

For poorly water-soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous assay medium. The most commonly used organic solvent for this purpose is dimethyl sulfoxide (DMSO) due to its high solubilizing power for a wide range of compounds and miscibility with water. Ethanol is another viable option.

Q3: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in a cell-based assay?

The tolerance of cell lines to organic solvents varies. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid cytotoxicity and other off-target effects. For other solvents, it is crucial to perform a vehicle control experiment to determine the maximum concentration that does not affect the experimental results.

Troubleshooting Guide: Improving this compound Solubility

Problem: this compound precipitates out of solution when I dilute my stock into the aqueous assay buffer.

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

Initial Steps: Solvent and Stock Solution Optimization

If you observe precipitation, first re-evaluate your stock solution and dilution strategy.

  • Use Dimethyl Sulfoxide (DMSO) for Stock Solution: DMSO is a powerful aprotic solvent capable of dissolving many polar and nonpolar compounds.[1]

  • Prepare a High-Concentration Stock: Creating a more concentrated stock solution allows for a smaller volume to be added to the aqueous buffer, thereby reducing the final concentration of the organic solvent.

  • Stepwise Dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Quantitative Solubility Data (Estimated)
SolventEstimated Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)≥ 10 - 20A good starting solvent for preparing high-concentration stock solutions.
Ethanol~ 5 - 16Can be used as an alternative to DMSO, but may be less effective for highly polar compounds.
Phosphate-Buffered Saline (PBS, pH 7.4)Sparingly solubleDirect dissolution in aqueous buffers is generally not feasible.
1:1 DMSO:PBS~ 0.5Illustrates the significant drop in solubility in aqueous solutions, even with a high percentage of co-solvent.

Disclaimer: The data in this table are estimations based on publicly available information for compounds with similar functional groups and are intended for guidance purposes only.

Advanced Solubilization Techniques

If optimizing the solvent and dilution strategy is insufficient, consider these more advanced techniques.

1. Co-solvents:

The use of a co-solvent in the final aqueous medium can increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Besides DMSO and ethanol, other co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol can be considered.

  • Protocol: Prepare your aqueous assay buffer with a small percentage (e.g., 1-5%) of the co-solvent before adding the this compound stock solution. Always include a vehicle control with the same co-solvent concentration.

2. pH Adjustment:

The solubility of phenolic compounds can be highly dependent on the pH of the solution.

  • Principle: this compound has multiple hydroxyl groups which can be deprotonated at higher pH, increasing its polarity and aqueous solubility.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.0).

    • Attempt to dissolve this compound (or dilute the stock solution) in each buffer.

    • Determine the optimal pH that maintains solubility without compromising the biological activity or the integrity of your assay system. Caution: Ensure the chosen pH is compatible with your cells or biological assay.

3. Use of Surfactants:

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Common Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays.

  • Protocol:

    • Prepare the aqueous assay buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the this compound stock solution to the surfactant-containing buffer.

    • Include a vehicle control with the surfactant at the same concentration.

4. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Protocol:

    • Prepare a solution of the cyclodextrin in your aqueous buffer.

    • Add the this compound stock solution to the cyclodextrin solution and allow time for complex formation (this can be facilitated by stirring or sonication).

    • As with other methods, a proper vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.

  • Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Signaling Pathway Diagrams

The antibacterial and antifungal activity of phenolic aldehydes like this compound is often attributed to their ability to disrupt multiple cellular processes rather than targeting a single protein. The following diagrams illustrate these proposed general mechanisms of action.

antibacterial_mechanism cluster_bacterium Bacterial Cell FomecinA This compound Membrane Cell Membrane FomecinA->Membrane Disruption of Membrane Integrity DNA DNA FomecinA->DNA Inhibition of Replication Proteins Cellular Proteins (Enzymes) FomecinA->Proteins Enzyme Inhibition/ Protein Denaturation QS Quorum Sensing Signaling FomecinA->QS Interference Leakage Leakage of Cellular Contents Membrane->Leakage Increased Permeability CellDeath Bacterial Cell Death DNA->CellDeath Proteins->CellDeath Biofilm Reduced Virulence QS->Biofilm Inhibition of Biofilm Formation Leakage->CellDeath

Caption: Proposed antibacterial mechanisms of this compound.

antifungal_mechanism cluster_fungus Fungal Cell FomecinA This compound Membrane Cell Membrane FomecinA->Membrane Disruption of Membrane Integrity Ergosterol Ergosterol Biosynthesis FomecinA->Ergosterol Inhibition Mitochondria Mitochondrion FomecinA->Mitochondria Induction of ROS Leakage Leakage of Cellular Contents Membrane->Leakage Increased Permeability DefectiveMembrane Defective Cell Membrane Ergosterol->DefectiveMembrane Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Triggers CellDeath Fungal Cell Death Leakage->CellDeath DefectiveMembrane->CellDeath Apoptosis->CellDeath workflow_solubility Start This compound Powder Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Check Observe for Precipitation Dilute->Check Success Soluble Proceed with Assay Check->Success No Troubleshoot Precipitation Occurs Troubleshoot Check->Troubleshoot Yes CoSolvent Add Co-solvent (e.g., 1-5% PEG400) Troubleshoot->CoSolvent pH Adjust pH of Buffer Troubleshoot->pH Surfactant Add Surfactant (e.g., Tween 80) Troubleshoot->Surfactant Cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) Troubleshoot->Cyclodextrin CoSolvent->Dilute pH->Dilute Surfactant->Dilute Cyclodextrin->Dilute

References

Fomecin A Peak Tailing in Reverse-Phase HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of Fomecin A and related phenolic compounds using reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction to the Problem

This compound, a phenolic aldehyde, is susceptible to peak tailing in RP-HPLC. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise the accuracy and precision of quantification, as well as reduce resolution from nearby eluting compounds. The primary cause of peak tailing for acidic compounds like this compound is often secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable for quantitative analysis.[3]

Q2: Why is this compound prone to peak tailing in RP-HPLC?

A2: this compound is a phenolic compound. The hydroxyl groups on the aromatic ring are acidic and can interact with residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[1][2] These secondary interactions, in addition to the primary hydrophobic interactions, can lead to a mixed-mode retention mechanism, causing some this compound molecules to be retained longer, resulting in a tailing peak.

Q3: Can the mobile phase pH affect the peak shape of this compound?

A3: Yes, mobile phase pH is a critical factor.[4][5][6] For acidic compounds like this compound, a lower pH (typically between 2 and 4) is recommended.[7] At low pH, the ionization of the phenolic hydroxyl groups is suppressed, reducing their interaction with the silanol groups on the stationary phase. This leads to a more uniform retention mechanism and improved peak symmetry.[3][5]

Q4: What type of HPLC column is best for analyzing this compound?

A4: Modern, high-purity silica columns with a high degree of end-capping are recommended.[8] End-capping chemically modifies the residual silanol groups to reduce their activity. Columns with a C18 stationary phase are commonly used for the analysis of phenolic compounds.[8][9] For highly polar compounds, polar-embedded or polar-endcapped columns can also provide improved peak shape.

Q5: Can my sample injection contribute to peak tailing?

A5: Yes, several factors related to the sample can cause peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[10] Try reducing the injection volume or diluting the sample.

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve your sample in the mobile phase.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing issues.

Diagram: Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_column Step 2: Assess Column Condition check_mobile_phase->check_column If problem persists mp_ph Adjust pH to 2.5-3.5 check_mobile_phase->mp_ph check_sample Step 3: Investigate Sample and Injection check_column->check_sample If problem persists col_type Use High-Purity, End-Capped C18 check_column->col_type check_system Step 4: Inspect HPLC System check_sample->check_system If problem persists sample_conc Reduce Sample Concentration check_sample->sample_conc solution Peak Shape Improved check_system->solution If problem persists, consult manufacturer sys_connections Check for Dead Volume (fittings, tubing) check_system->sys_connections mp_buffer Increase Buffer Strength (e.g., 20-50 mM) mp_ph->mp_buffer mp_additive Add 0.1% TFA or Formic Acid mp_buffer->mp_additive col_flush Flush Column col_type->col_flush col_replace Replace Column col_flush->col_replace sample_vol Decrease Injection Volume sample_conc->sample_vol sample_solvent Dissolve Sample in Mobile Phase sample_vol->sample_solvent sys_guard Replace Guard Column sys_connections->sys_guard

Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing for this compound.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is often the first and most effective area to address peak tailing for phenolic compounds.

ParameterRecommendationRationale
pH Adjust to a range of 2.5 - 3.5.Suppresses the ionization of this compound's phenolic hydroxyl groups and the stationary phase's silanol groups, minimizing secondary interactions.[3][5][7]
Buffer Strength Increase the buffer concentration (e.g., 20-50 mM phosphate or acetate).A higher buffer concentration can help to mask residual silanol activity and maintain a consistent pH at the column surface.[11][12]
Mobile Phase Additive Add a small amount (0.05 - 0.1%) of trifluoroacetic acid (TFA) or formic acid.These acidic modifiers help to control the pH and can also act as ion-pairing agents to improve peak shape.[13]
Organic Modifier Evaluate both methanol and acetonitrile.The choice of organic solvent can influence selectivity and peak shape.
Step 2: Column Evaluation

The column is a frequent source of chromatographic problems.

ParameterRecommendationRationale
Column Type Use a modern, high-purity, end-capped C18 column.These columns have fewer active silanol sites, reducing the potential for secondary interactions.[8]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).Contaminants on the column can interact with the analyte and cause peak tailing.
Column Age/Void If the column is old or has been subjected to pressure shocks, consider replacing it.A void at the head of the column or degradation of the stationary phase can lead to poor peak shape.[3]
Step 3: Sample and Injection Parameters
ParameterRecommendationRationale
Sample Concentration Reduce the concentration of the this compound standard or sample.High concentrations can lead to mass overload, a common cause of peak tailing.[10]
Injection Volume Decrease the volume of sample injected onto the column.Similar to concentration, a large injection volume can contribute to overload.
Sample Solvent Dissolve the sample in the initial mobile phase composition.A solvent mismatch between the sample and mobile phase can cause peak distortion.[10]
Step 4: HPLC System Check

If the problem persists after addressing the mobile phase, column, and sample, a systematic check of the HPLC system is warranted.

ComponentAction
Tubing and Connections Ensure all tubing is as short and narrow-bore as possible. Check all fittings for tightness to minimize extra-column volume.
Guard Column If a guard column is in use, replace it. A contaminated guard column can cause peak tailing.
Injector Inspect the injector for any signs of blockage or wear.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (e.g., 20 mM potassium phosphate) and adjust the pH of separate batches to 4.5, 3.5, and 2.5 with phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: pH-adjusted aqueous buffer

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the lambda max of this compound

  • Injection: Inject a standard solution of this compound under each pH condition.

  • Data Analysis: Measure the tailing factor for the this compound peak at each pH. A significant improvement (decrease) in the tailing factor is expected as the pH is lowered.

Protocol 2: Evaluation of Mobile Phase Additives
  • Prepare Mobile Phases: Prepare two mobile phase compositions.

    • Mobile Phase 1: Acetonitrile/Water (e.g., 50:50 v/v) with the pH adjusted to 3.0 with formic acid.

    • Mobile Phase 2: Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% TFA.

  • Chromatographic Conditions: Use the same conditions as in Protocol 1.

  • Injection: Inject the this compound standard using both mobile phases.

  • Data Analysis: Compare the peak shape and tailing factor obtained with each mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape Observation
5.0> 2.0Severe Tailing
4.01.5 - 2.0Moderate Tailing
3.01.2 - 1.5Minor Tailing
2.5< 1.2Symmetrical Peak

Note: These are expected values based on the behavior of similar phenolic compounds. Actual results may vary depending on the specific column and other chromatographic conditions.

Diagram: Relationship between Mobile Phase pH and Peak Shape

pH_vs_PeakShape cluster_high_ph High pH (e.g., 5.0) cluster_low_ph Low pH (e.g., 2.5) a Fomecin-OH + -SiO-  ->  Fomecin-O-Si- (Strong Interaction) b Result: Significant Peak Tailing c Fomecin-OH + -SiOH  ->  Minimal Interaction d Result: Symmetrical Peak high_ph_node High pH low_ph_node Low pH

Caption: The effect of mobile phase pH on the interaction between this compound and the silica stationary phase.

References

Minimizing batch-to-batch variability of Fomecin A production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fomecin A Production

Welcome to the technical support center for this compound production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production often variable?

This compound is a secondary metabolite produced by certain fungi. Like many fungal secondary metabolites, its production is not essential for the primary growth of the organism and is highly sensitive to environmental and physiological conditions.[1] This sensitivity is the primary reason for batch-to-batch variability. Factors such as nutrient availability, pH, temperature, aeration, and even the age and quality of the fungal inoculum can significantly alter the metabolic pathways, leading to inconsistent yields.[][3]

Q2: What are the most critical factors influencing this compound yield and consistency?

The most critical factors can be categorized into three groups:

  • Inoculum Quality: The age, concentration, and physiological state of the initial fungal culture (spores or mycelium) are paramount. Inconsistent inoculum can lead to variable lag times and growth kinetics, directly impacting final yield.

  • Media Composition: Carbon and nitrogen sources, as well as trace elements and vitamins, are crucial.[4] The concentration and ratio of these components can trigger or suppress the biosynthetic gene clusters responsible for this compound production.[5]

  • Fermentation Parameters: Physical conditions within the bioreactor, including pH, temperature, dissolved oxygen, and agitation speed, must be precisely controlled.[] Deviations in these parameters can stress the fungus and divert resources away from secondary metabolism.

Q3: How does the regulatory network of the fungus affect production?

Fungal secondary metabolite production is controlled by a complex regulatory network. This includes:

  • Pathway-Specific Transcription Factors: These proteins directly activate the genes within the this compound biosynthetic gene cluster.

  • Global Regulators: Factors like LaeA respond to broader environmental cues (e.g., light, nitrogen availability) and can switch entire sets of secondary metabolite pathways on or off.[5]

  • Epigenetic Modifications: Changes in chromatin structure can silence or activate the this compound gene cluster without altering the DNA sequence.[5] Understanding these layers of regulation is key to rationally engineering strains or optimizing conditions for higher yield.

Q4: What are the best practices for preparing a consistent inoculum?

To ensure a consistent starting point for each batch, it is critical to standardize the inoculum preparation. For fungi that produce spores, preparing and using a quantified spore suspension is the most reliable method.[6] If the strain does not sporulate, using a specific number of mycelial plugs of a defined size from the same region of a fresh culture plate is an alternative.[7] All materials must be sterile to prevent contamination.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound production in a question-and-answer format.

Problem 1: My culture grows well, but the this compound yield is very low or zero.

  • Possible Cause 1: Suboptimal Media Composition. The media may support vegetative growth but lack the specific precursors or signaling molecules needed to induce this compound biosynthesis.[8]

    • Solution: Perform media optimization experiments. Systematically test different carbon and nitrogen sources (e.g., glucose, peptone, yeast extract). Consider using a Design of Experiments (DoE) approach to efficiently screen multiple factors.[3][8]

  • Possible Cause 2: Incorrect Fermentation Parameters. The pH may have drifted out of the optimal range for production, or the temperature may be favoring growth over secondary metabolism.[]

    • Solution: Implement strict pH control using buffers or an automated feedback loop.[] Determine the optimal temperature for this compound production by running fermentation batches at a range of different temperatures.

  • Possible Cause 3: Silent Biosynthetic Gene Cluster. The genes for this compound production may be epigenetically silenced under your current lab conditions.[5]

    • Solution: Try adding epigenetic modifiers, such as HDAC inhibitors, to the culture medium.[5] These can sometimes activate dormant gene clusters.

Problem 2: I am observing significant batch-to-batch variability in this compound yield.

  • Possible Cause 1: Inconsistent Inoculum. Variations in the quantity or quality of the starting culture are a major source of process variability.

    • Solution: Follow a strict, standardized protocol for inoculum preparation. If using spores, quantify the spore concentration with a hemocytometer for each batch.[6] If using mycelial plugs, ensure they are taken from the same growth phase and plate location every time.[7]

  • Possible Cause 2: Fluctuations in Raw Materials. Minor differences in the composition of complex media components (like yeast extract or peptone) between different suppliers or lots can impact yield.[]

    • Solution: Purchase large lots of media components to reduce variability. Perform quality control checks on new lots of raw materials. For highly sensitive processes, consider transitioning to a chemically defined medium.[4]

  • Possible Cause 3: Inadequate Process Control. Small, unmonitored deviations in pH, temperature, or dissolved oxygen can lead to large differences in the final product titer.[]

    • Solution: Calibrate all sensors (pH, temperature, DO) before each run. Implement real-time monitoring and automated control systems to maintain parameters within a narrow, predefined range.[9]

Problem 3: The purity of my extracted this compound is inconsistent.

  • Possible Cause 1: Microbial Contamination. Contamination with other fungi or bacteria can introduce competing metabolic pathways and produce impurities.

    • Solution: Reinforce aseptic techniques during all stages, from media preparation and inoculation to sampling. Regularly check cultures for signs of contamination via microscopy.

  • Possible Cause 2: Inefficient or Variable Downstream Processing. The extraction and purification steps may not be robust, leading to variable recovery and purity.

    • Solution: Standardize the entire purification protocol.[10] Use validated analytical methods like HPLC to monitor the purity of fractions at each step.[11] Consider using robust purification techniques like centrifugal partition chromatography for higher purity and yield.[10]

Data Presentation: Key Fermentation Parameters

The following table summarizes key parameters that influence this compound production and should be optimized and controlled.

ParameterTypical Range for Fungal MetabolitesImpact on this compound ProductionTroubleshooting Focus
Temperature 20 - 30°CAffects enzyme kinetics and fungal growth rate.[]Optimize for production, which may differ from optimal growth temperature.
pH 3.0 - 7.0Influences nutrient uptake and stability of the final product.[][12]Maintain a constant, optimal pH using buffers or automated titration.
Agitation Speed 100 - 250 rpmAffects mixing and oxygen transfer. High shear can damage mycelia.Balance oxygen demand with shear stress on the organism.
Aeration Rate 0.5 - 1.5 vvmProvides dissolved oxygen required for aerobic metabolism.Ensure dissolved oxygen levels do not become a limiting factor.
Carbon Source Glucose, Sucrose, StarchPrimary energy source and building block for biosynthesis.[8]Screen various sources and concentrations to find the optimum.
Nitrogen Source Peptone, Yeast Extract, Ammonium SaltsEssential for amino acid synthesis and enzyme production.[5]The type of nitrogen (organic vs. inorganic) can regulate secondary metabolism.

Experimental Protocols

Protocol 1: Standardized Spore Suspension Inoculum

This protocol describes the preparation of a consistent fungal spore suspension for inoculating fermentation cultures.

  • Culture Preparation: Grow the this compound-producing fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C until sporulation is abundant (typically 7-10 days).[4]

  • Spore Harvesting: Add 10 mL of a sterile 0.1% Tween 80 solution to the surface of the agar plate. Gently scrape the surface with a sterile loop to dislodge the spores.[6]

  • Filtration: Filter the resulting suspension through sterile glass wool into a sterile tube to remove mycelial fragments.[6]

  • Washing: Centrifuge the spore suspension at 3,000 x g for 10 minutes. Discard the supernatant and resuspend the spore pellet in 10 mL of sterile distilled water. Repeat this washing step twice to remove residual media components.[6]

  • Quantification: Dilute the final spore suspension (e.g., 1:10 or 1:100) in sterile water. Using a Neubauer counting chamber (hemocytometer), count the number of spores under a microscope.[6] Calculate the spore concentration (spores/mL).

  • Inoculation: Based on the calculated concentration, add the appropriate volume of the spore suspension to the fermentation medium to achieve a consistent final concentration (e.g., 1 x 10^6 spores/mL).

Protocol 2: Batch Fermentation in Shake Flask

This protocol outlines a standard procedure for shake flask fermentation.

  • Media Preparation: Prepare the fermentation medium according to your optimized formulation. Dispense 50 mL of medium into 250 mL baffled Erlenmeyer flasks. Seal the flasks with breathable closures (e.g., foam plugs or sterile membranes).

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes. Allow them to cool to room temperature before inoculation.

  • Inoculation: Under aseptic conditions (e.g., in a laminar flow hood), inoculate each flask with the standardized spore suspension (from Protocol 1) to the desired final concentration.

  • Incubation: Place the flasks in an incubator shaker set to the predetermined optimal temperature and agitation speed (e.g., 25°C, 200 rpm).[4]

  • Sampling & Monitoring: At regular intervals (e.g., every 24 hours), aseptically withdraw a small sample to measure pH, biomass, and this compound concentration.

  • Harvesting: After the desired incubation period (e.g., 7-14 days), harvest the entire culture. Separate the mycelium from the culture broth by filtration or centrifugation. The this compound may be intracellular or extracellular, so both fractions should be analyzed initially.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for quantifying this compound in culture extracts.

  • Sample Preparation (Extraction):

    • Broth (Extracellular): If this compound is secreted, mix the culture supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and separate the organic layer. Evaporate the solvent and redissolve the residue in the mobile phase.

    • Mycelium (Intracellular): Lyophilize the harvested mycelium to determine dry weight. Extract the dried biomass with a solvent like methanol or acetone, potentially using sonication to improve efficiency. Centrifuge to remove cell debris, evaporate the solvent, and redissolve the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid to improve peak shape) is common for secondary metabolites.

    • Detection: UV detector set to the absorbance maximum of this compound, or a mass spectrometer (LC-MS) for higher specificity and sensitivity.[6]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Run the standards and the prepared samples on the HPLC system. Determine the concentration in your samples by comparing their peak areas to the standard curve.[11]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_prod Phase 2: Production & Analysis cluster_opt Phase 3: Optimization start_end start_end process process decision decision output output A Reactivate Fungal Strain B Prepare Standardized Inoculum (Protocol 1) A->B C Prepare & Sterilize Media B->C D Fermentation (Protocol 2) C->D E Extraction D->E F Quantification (HPLC) (Protocol 3) E->F G Analyze Yield & Variability F->G H Yield & Variability Acceptable? G->H I Scale-Up / Routine Production H->I Yes J Optimize Parameters (DoE) H->J No J->D Iterate

Caption: Workflow for minimizing variability in this compound production.

troubleshooting_flow start Start Troubleshooting q1 Is this compound yield low/zero? start->q1 q2 Is batch-to-batch variability high? q1->q2 No q3 Is culture growth (biomass) also low? q1->q3 Yes sol4 Standardize Inoculum & Raw Materials q2->sol4 Yes end Problem Resolved q2->end No sol1 Check Inoculum Quality (Protocol 1) q3->sol1 Yes sol2 Optimize Media & Fermentation Parameters q3->sol2 No sol1->q2 sol3 Investigate Gene Cluster Expression (Epigenetics) sol2->sol3 sol3->q2 sol5 Implement Tighter Process Controls (pH, Temp) sol4->sol5 sol5->end

Caption: Logic flow for troubleshooting common this compound production issues.

signaling_pathway Env Environmental Signals (pH, Nutrients, Light) GR Global Regulators (e.g., LaeA) Env->GR modulates Epi Epigenetic Control (Histone Modification) Env->Epi influences GR->Epi PSR Pathway-Specific Regulator GR->PSR activates BGC This compound Biosynthetic Gene Cluster Epi->BGC silences/ activates PSR->BGC activates Enz Biosynthetic Enzymes BGC->Enz expresses Prod This compound Enz->Prod synthesizes Pre Primary Metabolite Precursors Pre->Enz

References

Addressing unexpected side effects of Fomecin A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects with Fomecin A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phenolic aldehyde with the chemical name 2,3,4-Trihydroxy-6-(hydroxymethyl)benzaldehyde[1]. It is classified as an antibiotic[1][2].

Q2: What is the known activity of this compound?

This compound has demonstrated activity against Gram-positive bacteria, with weaker activity against Gram-negative bacteria and molds[2].

Q3: Are there any known side effects of this compound in mammalian cell culture?

Currently, there is limited publicly available data detailing the specific side effects or the broader biological activities of this compound in mammalian cell cultures. Its chemical structure as a phenolic aldehyde suggests the potential for a range of cellular effects, including cytotoxicity and modulation of signaling pathways.

Troubleshooting Unexpected Side Effects

Issue 1: Unexpectedly High Cytotoxicity or Cell Death

Q: We observed significant cell death at concentrations expected to be non-toxic. What could be the cause?

A: Unexpected cytotoxicity can stem from several factors. This compound, as a phenolic compound, may induce oxidative stress or apoptosis. It is also possible that the specific cell line you are using is particularly sensitive to this compound.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and check for any potential contaminants from the supplier.

  • Perform a Dose-Response Curve: Conduct a comprehensive cytotoxicity assay (e.g., MTT, LDH release) with a broad range of concentrations to determine the precise IC50 value for your cell line.

  • Assess Cell Morphology: Observe cells treated with this compound under a microscope for morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) or necrosis (e.g., cell swelling, lysis).

  • Evaluate Solvent Toxicity: Run a vehicle control (the solvent used to dissolve this compound) at the same concentrations used in your experiment to rule out solvent-induced cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Issue 2: Changes in Cell Morphology Not Associated with Cell Death

Q: Our cells are exhibiting altered morphology (e.g., flattening, elongation) after treatment with this compound, but viability assays show they are still alive. What could be happening?

A: Morphological changes without cell death can indicate effects on the cytoskeleton, cell adhesion, or differentiation pathways. As a potential endocrine disruptor, this compound might be influencing signaling pathways that regulate cell shape and behavior[1].

Troubleshooting Steps:

  • Cytoskeletal Staining: Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to observe any structural rearrangements.

  • Cell Adhesion Assay: Assess the impact on cell adhesion to determine if this compound is affecting cell-matrix interactions.

  • Western Blot for Signaling Proteins: Analyze the expression and phosphorylation status of proteins involved in key signaling pathways that regulate cell morphology, such as the Rho GTPase family.

Issue 3: Inconsistent or Non-Reproducible Results

Q: We are getting variable results between experiments using this compound. What are the potential sources of this variability?

A: Inconsistent results can be due to compound instability, variability in cell culture conditions, or issues with experimental technique.

Troubleshooting Steps:

  • Compound Stability: Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your culture medium over the time course of your experiment.

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across all experiments.

  • Review Experimental Protocol: Carefully review and standardize all steps of your experimental protocol, including incubation times and reagent concentrations.

Data Presentation

Table 1: User-Defined Experimental Data for this compound

Since published quantitative data is scarce, we provide this template for researchers to systematically record their findings.

Cell LineIC50 (µM)Morphological Changes ObservedSignaling Pathways Affected (Hypothesized or Confirmed)
e.g., MCF-7User Datae.g., Increased cell flatteninge.g., Estrogen receptor pathway
e.g., A549User DataUser DataUser Data
User InputUser DataUser DataUser Data

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with this compound (Dose-Response) A->C B Culture and Seed Cells B->C D Incubate for a Defined Period C->D E Assess Cytotoxicity (e.g., MTT Assay) D->E F Observe Cell Morphology D->F G Molecular Analysis (e.g., Western Blot) D->G

Caption: General experimental workflow for assessing the effects of this compound.

Troubleshooting_Flow Start Unexpected Side Effect Observed Q1 Is it high cytotoxicity? Start->Q1 A1 Perform dose-response. Check solvent toxicity. Q1->A1 Yes Q2 Are there morphological changes without cell death? Q1->Q2 No End Identify Cause A1->End A2 Analyze cytoskeleton and adhesion markers. Q2->A2 Yes Q3 Are results inconsistent? Q2->Q3 No A2->End A3 Check compound stability. Standardize protocols. Q3->A3 Yes Q3->End No A3->End

Caption: Logical flow for troubleshooting unexpected side effects of this compound.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway FomecinA This compound (Phenolic Compound) ROS Increased Reactive Oxygen Species (ROS) FomecinA->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of this compound-induced cytotoxicity via oxidative stress.

References

Technical Support Center: Enhancing the Antibacterial Activity of Fomecin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial activity of Fomecin A derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental workflow.

Frequently Asked Questions (FAQs)

1. General Knowledge

  • Q1.1: What is this compound and what is its known antibacterial activity? this compound is a natural product known to possess antibacterial properties. It is primarily active against Gram-positive bacteria, with weaker activity observed against Gram-negative bacteria and molds.[1] The development of derivatives aims to enhance its potency and broaden its spectrum of activity.

  • Q1.2: What are the common strategies to enhance the antibacterial activity of a natural product like this compound? Common strategies include:

    • Chemical Modification: Synthesizing a series of derivatives to improve properties like target affinity, cell permeability, and metabolic stability. This process is often guided by Structure-Activity Relationship (SAR) studies.

    • Synergistic Combinations: Combining the compound with other antimicrobial agents (e.g., conventional antibiotics, other natural products) or with non-antibiotic adjuvants that can, for instance, inhibit resistance mechanisms.

    • Nanoparticle Formulation: Encapsulating the compound in nanoparticles to improve its delivery, stability, and cellular uptake.

2. Synthesis and Derivatization

  • Q2.1: I am having trouble with the solubility of my this compound derivatives in aqueous solutions for biological assays. What can I do?

    • Co-solvents: Use a small percentage of a biocompatible co-solvent such as dimethyl sulfoxide (DMSO) or ethanol. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect bacterial growth or the assay results.

    • Formulation: For in vivo studies, consider formulating the derivative with excipients such as cyclodextrins or encapsulating it in liposomes or nanoparticles to improve aqueous solubility.

    • Salt Formation: If your derivative has acidic or basic functional groups, converting it to a salt form can significantly enhance its water solubility.

  • Q2.2: How can I approach a Structure-Activity Relationship (SAR) study for my this compound derivatives? A systematic SAR study involves synthesizing analogs with specific modifications and evaluating their impact on antibacterial activity. A logical workflow is essential for deriving meaningful conclusions.

    Diagram: Workflow for a Structure-Activity Relationship (SAR) Study

    SAR_Workflow A Identify Core Scaffold (this compound) B Identify Modifiable Functional Groups A->B Analyze C Synthesize Analogs (e.g., modify side chains, substituents) B->C Design & Synthesize D Determine MIC Values (Antibacterial Activity) C->D Test E Assess Cytotoxicity (e.g., MTT Assay) C->E Test F Analyze Data: Correlate Structural Changes with Activity and Toxicity D->F E->F G Identify Pharmacophore and Toxicophore F->G Interpret H Design Next Generation of Derivatives G->H Rational Design H->C Iterate

3. Antibacterial Activity Testing

  • Q3.1: My MIC (Minimum Inhibitory Concentration) results are not reproducible. What are the common causes? Inconsistent MIC values can stem from several factors:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) for each experiment.

    • Compound Stability: Verify the stability of your this compound derivatives in the chosen broth medium and under the incubation conditions. Some compounds may degrade over the 18-24 hour incubation period.

    • Pipetting Errors: Use calibrated pipettes and ensure accurate serial dilutions. Small errors in the initial dilutions can be magnified across the series.

    • Media Variability: Use the same batch of Mueller-Hinton Broth (or other specified medium) for a set of comparative experiments to avoid lot-to-lot variation.

  • Q3.2: I am not observing any activity against Gram-negative bacteria. How can I investigate this? The outer membrane of Gram-negative bacteria is a significant barrier to many antimicrobial compounds.

    • Outer Membrane Permeabilizers: Conduct your MIC assay in the presence of a known outer membrane permeabilizer, such as EDTA or a low concentration of a polymyxin. If the activity of your compound increases, it suggests that the outer membrane is preventing the drug from reaching its intracellular target.

    • Efflux Pump Inhibition: Gram-negative bacteria possess efflux pumps that can actively remove antimicrobial agents from the cell. Perform the MIC assay in the presence of a broad-spectrum efflux pump inhibitor (EPI). An increase in activity would indicate that your compound is a substrate for these pumps.

4. Mechanism of Action Studies

  • Q4.1: I don't know the cellular target of this compound. What are the common bacterial pathways targeted by antibiotics? Most antibiotics target one of several essential cellular processes. Investigating these can provide a starting point for determining the mechanism of action of your derivatives.

    Diagram: Major Bacterial Pathways Targeted by Antibiotics

    Bacterial_Targets cluster_cell Bacterial Cell cluster_inhibitors Inhibitory Action of Antibiotics CW Cell Wall Synthesis (e.g., Peptidoglycan) CM Cell Membrane Integrity PS Protein Synthesis (Ribosomes) NA Nucleic Acid Synthesis (DNA/RNA) FP Folic Acid Metabolism I_CW Inhibition I_CW->CW I_CM Disruption I_CM->CM I_PS Inhibition I_PS->PS I_NA Inhibition I_NA->NA I_FP Inhibition I_FP->FP

  • Q4.2: How can I determine if my this compound derivative is bactericidal or bacteriostatic? You can perform a time-kill assay. This involves exposing a standardized bacterial culture to the compound at various concentrations (e.g., 1x, 4x, 10x MIC) and plating aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the number of viable cells (CFU/mL). A bactericidal agent will cause a significant reduction (≥3-log10 or 99.9%) in CFU/mL, while a bacteriostatic agent will inhibit growth without significantly reducing the viable cell count compared to the initial inoculum.

Troubleshooting Guides

Troubleshooting Guide 1: Inconsistent MIC Assay Results

Observed Problem Potential Cause Recommended Solution
High variability between replicates Inaccurate serial dilutions or inconsistent inoculum volume.Use calibrated micropipettes. Prepare a master mix of inoculum and media to add to the compound dilutions.
No bacterial growth in positive control wells Inactive bacterial culture or incorrect media preparation.Use a fresh overnight culture. Ensure the growth medium is prepared according to the manufacturer's instructions.
Compound precipitates in the assay plate Poor solubility of the derivative in the test medium.Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains at a non-inhibitory level (typically ≤1%). Run a solvent toxicity control.
"Skipped wells" (growth at higher concentrations but not at lower ones) Compound precipitation at higher concentrations or contamination.Visually inspect the wells for precipitation before and after incubation. Ensure aseptic technique during plate preparation.

Troubleshooting Guide 2: Cytotoxicity Assays (e.g., MTT Assay)

Observed Problem Potential Cause Recommended Solution
High background absorbance in control wells Contamination of media or reagents. Interference of the compound with the assay dye.Use sterile, fresh media and reagents. Run a control with the compound in cell-free media to check for direct reaction with the MTT reagent.
Low signal-to-noise ratio Insufficient cell seeding density or short incubation time.Optimize the cell number per well to ensure they are in the logarithmic growth phase at the time of the assay. Ensure the incubation time with the compound is sufficient to induce a cytotoxic effect.
Inconsistent results across experiments Variation in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination before starting the experiment.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound derivatives (stock solutions in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of each this compound derivative in a separate 96-well plate or in microcentrifuge tubes using CAMHB. The final concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

  • Assay Plate Preparation:

    • Transfer 50 µL of each compound dilution to the corresponding wells of the final assay plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only). If using a solvent, include a vehicle control (bacteria in CAMHB with the highest concentration of the solvent used).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by reading the optical density at 600 nm.

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Add Dilutions and Inoculum to 96-well Plate A->C B Prepare Serial Dilutions of this compound Derivative B->C D Incubate at 37°C for 18-24h C->D E Read Results: Visual or Spectrophotometric D->E F Determine MIC E->F

Caption: A streamlined workflow for the broth microdilution MIC assay.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Objective: To assess the cytotoxicity of this compound derivatives against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (cells treated with the highest concentration of the solvent) and an untreated control (cells in medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

References

Validation & Comparative

Fomecin A vs. Vancomycin: A Comparative Analysis of Activity Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant lack of data on the activity of Fomecin A against Staphylococcus aureus, precluding a direct comparative analysis with the well-established antibiotic, vancomycin.

While vancomycin is a cornerstone in the treatment of serious infections caused by Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), this compound remains largely uncharacterized in this context. This guide, intended for researchers, scientists, and drug development professionals, aims to summarize the known properties of vancomycin and highlight the current knowledge gap regarding this compound's potential anti-staphylococcal effects.

Vancomycin: A Profile of a Key Antibiotic

Vancomycin is a glycopeptide antibiotic that has been in clinical use for decades. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism of Action

Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.

Vancomycin's Mechanism of Action

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan->Transpeptidase Cross-linking Transglycosylase->Peptidoglycan Incorporation Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala.

In Vitro Activity Against Staphylococcus aureus

The susceptibility of S. aureus to vancomycin is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for vancomycin susceptibility testing.

Category MIC (μg/mL)
Susceptible≤ 2
Intermediate4-8
Resistant≥ 16

It is important to note that treatment failures have been reported in infections caused by S. aureus isolates with MIC values in the higher end of the susceptible range (e.g., 1.5-2 μg/mL).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: Vancomycin is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of vancomycin at which there is no visible growth.

Broth Microdilution Workflow

MIC_Workflow start Start prep_inoculum Prepare Standardized S. aureus Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serially Dilute Vancomycin in Microtiter Plate serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

A Comparative Analysis of Fomecin A and Other Phenolic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolic antibiotics, a diverse group of natural and synthetic compounds, represent a promising area of research in the quest for novel antimicrobial agents. Their varied chemical structures and mechanisms of action offer potential solutions to the growing challenge of antibiotic resistance. This guide provides a comparative analysis of Fomecin A and other notable phenolic antibiotics, focusing on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

I. Overview of Phenolic Antibiotics

Phenolic compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic ring. Their antimicrobial properties have been recognized for centuries, with many plant-derived phenolics traditionally used in medicine.[1] Modern research has identified a vast array of phenolic compounds with potent antibacterial and antifungal activities.[2]

General Mechanism of Action: The antimicrobial action of phenolic compounds is often multifaceted.[3] Key mechanisms include:

  • Disruption of Cell Membranes: Phenolic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.[1]

  • Enzyme Inhibition: Many phenolics can inhibit the activity of crucial bacterial enzymes, including those involved in cell wall synthesis, DNA replication, and energy metabolism.[1]

  • Interference with Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Several phenolic compounds have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[1]

II. This compound: An Enigmatic Phenolic

III. Comparative Antibacterial Efficacy of Phenolic Antibiotics

To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several well-characterized phenolic antibiotics against two clinically significant bacteria: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). A lower MIC value indicates greater potency.[5][6][7][8]

Phenolic CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Gallic Acid Escherichia coli3400
Staphylococcus aureus1750[9]
Caffeic Acid Escherichia coli>1000[10]
Staphylococcus aureus256 - 1024[10]
Ferulic Acid Escherichia coli1250
Staphylococcus aureus1250[9]
Quercetin Staphylococcus aureus6.25[9]
Catechol Escherichia coli1250[11]
Pseudomonas aeruginosa2500[11]
Catechaldehyde Escherichia coli1250[11]
Pseudomonas aeruginosa1250[11]

Note: MIC values can vary depending on the specific strain of bacteria and the experimental conditions used.

IV. Experimental Protocols for Antibiotic Evaluation

The following are standard methodologies used to assess the in vitro efficacy of antibiotics.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[5][6][7][8]

1. Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

2. Agar Dilution Method:

  • Preparation of Agar Plates: A series of agar plates containing different concentrations of the antibiotic are prepared.

  • Inoculation: A standardized suspension of the test bacterium is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

B. Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Antibiotic C Inoculate Microtiter Plate (Broth Dilution) or Agar Plates (Agar Dilution) A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at Optimal Temperature and Time C->D E Observe for Bacterial Growth (Turbidity or Colonies) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

V. Signaling Pathways as Targets for Phenolic Antibiotics

While the disruption of membrane integrity is a primary mechanism for many phenolic compounds, some also interfere with specific intracellular signaling pathways. The inhibition of these pathways can disrupt essential cellular processes, leading to bacterial growth inhibition or death.

For instance, some phenolic compounds have been shown to inhibit bacterial two-component signal transduction systems, which are crucial for sensing and responding to environmental changes. Others may interfere with quorum sensing, the cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[12]

The specific signaling pathways targeted by this compound have not been extensively studied and remain an area for future investigation.

A. Generalized Bacterial Signaling Pathway Inhibition

Signaling_Pathway_Inhibition Phenolic Phenolic Antibiotic Membrane Bacterial Cell Membrane Phenolic->Membrane Disruption Receptor Membrane Receptor Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Signal->Response Inhibition->Signal Inhibition

Caption: General mechanism of bacterial signaling pathway inhibition by phenolic antibiotics.

VI. Conclusion and Future Directions

Phenolic antibiotics represent a rich source of potential therapeutic agents. While significant research has been conducted on compounds like gallic acid, caffeic acid, and quercetin, others, such as this compound, remain largely unexplored. The lack of publicly available quantitative data on the antibacterial efficacy of this compound highlights the need for further investigation to determine its potential as a clinically useful antibiotic.

Future research should focus on:

  • Determining the MIC values of this compound against a broad spectrum of pathogenic bacteria.

  • Elucidating the specific mechanism of action of this compound, including its effects on bacterial membranes and intracellular signaling pathways.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

By systematically exploring the vast chemical space of phenolic compounds, the scientific community can continue to identify and develop novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Validating the Antibacterial Target of Fomecin A in Bacillus subtilis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the antibacterial target of Fomecin A in Bacillus subtilis. As the specific molecular target of this compound in this organism is not yet elucidated, this document outlines a systematic approach to its identification and validation, comparing the methodologies and potential outcomes with established antibacterial agents. The presented experimental protocols and data tables are designed to serve as a practical roadmap for researchers in the field of antibiotic discovery and development.

Initial Characterization: Minimum Inhibitory Concentration (MIC)

The first step in characterizing a novel antibacterial compound is to determine its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. This provides a quantitative measure of its potency.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: A culture of Bacillus subtilis (e.g., strain 168) is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Preparation of Compound Dilutions: this compound and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) are serially diluted in CAMHB in the 96-well plate.

  • Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Comparative MIC Data (Hypothetical)
CompoundKnown Target/MechanismTypical MIC Range (µg/mL) against B. subtilis
This compound Hypothetical Target X [Experimental Value]
CiprofloxacinDNA gyrase and topoisomerase IV0.25 - 1.0
VancomycinCell wall synthesis0.5 - 2.0
BacitracinCell wall synthesis32 - 512[1]

Target Identification: Generation and Analysis of Resistant Mutants

A powerful method for identifying the target of an antibacterial compound is to select for and sequence resistant mutants. Mutations conferring resistance often occur in the gene encoding the drug's target or in genes involved in its transport or modification.

Experimental Protocol: Spontaneous Resistant Mutant Selection
  • Selection: A high-density culture of B. subtilis (~10⁹ CFU) is plated on CAMH agar containing this compound at a concentration 4-8 times the MIC.

  • Incubation: Plates are incubated at 37°C for 48-72 hours until resistant colonies appear.

  • Verification: The resistance of individual colonies is confirmed by re-streaking on antibiotic-containing plates and re-determining the MIC.

  • Whole-Genome Sequencing: The genomic DNA of confirmed resistant mutants and the parental wild-type strain is extracted and subjected to whole-genome sequencing.

  • Variant Analysis: Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the genomes of resistant mutants are identified by comparison to the parental strain's genome. Genes with recurrent mutations across independently isolated mutants are considered strong candidates for being the drug target or being involved in the resistance mechanism.

Target Validation: Genetic and Biochemical Approaches

Once a candidate target gene is identified, its role in the antibacterial action of this compound must be validated through genetic and biochemical experiments.

Target Overexpression

Overexpression of the target protein can lead to increased resistance to the compound, providing strong evidence for a direct interaction.

Experimental Protocol: Inducible Overexpression
  • Plasmid Construction: The candidate target gene is cloned into an inducible expression vector (e.g., a xylose-inducible plasmid for B. subtilis).

  • Transformation: The expression plasmid is transformed into wild-type B. subtilis.

  • MIC Determination with Induction: The MIC of this compound against the overexpression strain is determined in the presence and absence of the inducer (e.g., xylose). A significant increase in MIC upon induction supports the hypothesis that the gene product is the target.

Comparative Data for Target Overexpression (Hypothetical)
StrainInducerThis compound MIC (µg/mL)Fold Change in MIC
Wild-type + Empty Vector-2-
Wild-type + Empty Vector+21
Wild-type + Target X Plasmid-21
Wild-type + Target X Plasmid+3216
In Vitro Activity Assays

Biochemical assays using the purified candidate target protein can directly demonstrate inhibition by the compound.

Experimental Protocol: Enzyme Inhibition Assay (Example for a hypothetical enzyme target)
  • Protein Purification: The candidate target protein is overexpressed (e.g., in E. coli) and purified.

  • Enzyme Assay: The activity of the purified enzyme is measured in the presence of varying concentrations of this compound.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.

Visualizing the Workflow and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logical connections between different stages of target validation.

G cluster_identification Target Identification cluster_validation Target Validation MIC Determine MIC of this compound ResistantMutants Select for Resistant Mutants MIC->ResistantMutants Inform concentration for selection WGS Whole-Genome Sequencing ResistantMutants->WGS VariantAnalysis Identify Candidate Genes WGS->VariantAnalysis Overexpression Target Gene Overexpression VariantAnalysis->Overexpression Candidate gene Biochemical In Vitro Biochemical Assays VariantAnalysis->Biochemical Candidate protein Conclusion Validated Target Overexpression->Conclusion Biochemical->Conclusion

Caption: Experimental workflow for the identification and validation of an antibacterial target.

Comparison with Alternative Antibacterials

Bacillus subtilis and related species are known producers of various antimicrobial compounds, which can serve as benchmarks. For instance, Fengycin, a lipopeptide antibiotic produced by some B. subtilis strains, has antifungal properties.[2][3] While its primary activity is not antibacterial, understanding its mechanism can provide a useful contrast. Other alternatives include bacteriocins, which are ribosomally synthesized antimicrobial peptides.[4]

G cluster_fomecin This compound cluster_cipro Ciprofloxacin cluster_vanco Vancomycin FomecinA This compound TargetX Hypothetical Target X FomecinA->TargetX InhibitionX Inhibition of Cellular Process TargetX->InhibitionX Cipro Ciprofloxacin DNAGyrase DNA Gyrase Cipro->DNAGyrase DNArep Inhibition of DNA Replication DNAGyrase->DNArep Vanco Vancomycin CellWall Cell Wall Precursors Vanco->CellWall CellWallSyn Inhibition of Cell Wall Synthesis CellWall->CellWallSyn

Caption: Comparison of this compound's hypothetical mechanism with known antibiotics.

Conclusion

The validation of an antibacterial target is a critical step in the drug development pipeline.[5][6] This guide provides a structured and comparative approach for elucidating the mechanism of action of this compound in Bacillus subtilis. By employing a combination of microbiological, genomic, and biochemical techniques, researchers can confidently identify and validate the molecular target, paving the way for further development of this and other novel antibacterial agents. The comparison with established antibiotics and their known mechanisms provides a valuable context for interpreting experimental results and assessing the novelty of the new compound's mode of action.

References

Statistical Validation of Fomecin A MIC Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical validation of Minimum Inhibitory Concentration (MIC) assay results for the antimicrobial agent Fomecin A. It includes a comparative data summary, detailed experimental protocols, and a visual representation of the validation workflow. The objective is to offer a robust framework for researchers to analyze and interpret their this compound MIC data with high confidence.

Data Presentation: Comparative MIC of this compound

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values of this compound compared to two common antibiotics, Vancomycin and Ciprofloxacin, against a panel of bacterial strains. MIC values are presented in µg/mL.

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 29213810.5
Enterococcus faecalis ATCC 292121641
Streptococcus pneumoniae ATCC 4961940.51
Escherichia coli ATCC 25922>64>2560.015
Pseudomonas aeruginosa ATCC 27853>64>2560.25

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1][2] The broth microdilution method is a widely accepted technique for determining MIC values.[1][3]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

  • Antimicrobial Agents: Stock solutions of this compound, Vancomycin, and Ciprofloxacin of known concentrations.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

3. Serial Dilution of Antimicrobial Agents:

  • Perform two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates. The typical concentration range tested is 0.06 to 64 µg/mL, but this may be adjusted based on the expected potency of the agent.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 10 µL of the prepared bacterial inoculum.

  • Include a growth control well (containing CAMHB and inoculum but no antimicrobial) and a sterility control well (containing CAMHB only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Statistical Validation of MIC Data

Statistical analysis of MIC data is crucial for robust interpretation and comparison. Since MIC values are typically determined from serial dilutions, they represent interval-censored data rather than precise values.[4][5]

1. Data Transformation:

  • To normalize the data distribution, MIC values are typically transformed to a logarithmic scale, most commonly log₂.[4][6] For example, an MIC of 8 µg/mL becomes log₂(8) = 3.

2. Handling Censored Data:

  • MIC data is inherently interval-censored. For instance, if growth is observed at 4 µg/mL but not at 8 µg/mL, the true MIC lies somewhere between 4 and 8 µg/mL.[5]

  • Statistical models that account for interval censoring, such as survival analysis models (e.g., accelerated failure time models) or specific regression models, are appropriate for analyzing this type of data.[4][5]

  • Values recorded as ">X" (right-censored) or "4]

3. Comparative Analysis:

  • To compare the efficacy of this compound with other antibiotics, statistical tests that can handle interval-censored data should be employed.

  • A regression model can be fitted to the log₂-transformed MIC data to compare the mean MICs between different antimicrobial agents while accounting for the censoring.[4]

  • This approach allows for the calculation of confidence intervals for the differences in mean MICs, providing a statistically sound basis for comparison.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination and statistical validation of MIC assay results.

Caption: Workflow for MIC Determination and Statistical Validation.

References

Fomecin A: A Comparative Guide to Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomecin A, a phenolic benzaldehyde derived from the fungus Fomes fomentarius, has demonstrated antibacterial properties, particularly against Gram-positive bacteria.[1] Its potential as a lead compound for novel antibiotic development necessitates a thorough understanding of its mechanism of action and the potential for bacteria to develop resistance. This guide provides a comparative analysis of the hypothesized mechanisms of action of this compound and the corresponding potential mechanisms of resistance that bacteria may employ. The information is supported by experimental data from studies on this compound and structurally related compounds.

Hypothesized Mechanisms of Action of this compound

While the precise molecular target of this compound has not been definitively elucidated, its chemical structure as a phenolic aldehyde provides strong indications of its potential mechanisms of action. Phenolic compounds and aldehydes are known to exert antimicrobial effects through multiple pathways.

1. Disruption of Bacterial Cell Membrane and Wall Integrity:

Phenolic compounds are known to interact with and disrupt the integrity of bacterial cell membranes.[2][3] The hydroxyl groups on the benzene ring of this compound can form hydrogen bonds with components of the cell membrane, leading to increased permeability and leakage of intracellular contents.[3] The aldehyde group can also contribute to this disruptive activity.[4] This disruption can lead to a loss of membrane potential, which is crucial for various cellular processes, including ATP synthesis and nutrient transport.[5][6]

2. Inhibition of Essential Bacterial Enzymes:

The aldehyde and hydroxyl functional groups of this compound can interact with and inhibit the activity of essential bacterial enzymes.[1] Phenolic compounds have been shown to inhibit a variety of bacterial enzymes, including those involved in cell wall synthesis and nucleic acid replication.[1] For instance, some phenolic compounds have been found to inhibit topoisomerase I and II, enzymes critical for DNA replication.

3. Quorum Sensing Inhibition:

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[7][8][9] Some phenolic compounds have been shown to interfere with quorum sensing signaling pathways, thereby reducing bacterial virulence and biofilm formation.[9][10][11] The structural similarity of this compound to some known quorum sensing inhibitors suggests this as a possible mechanism of action.

Potential Mechanisms of Resistance to this compound

Based on the hypothesized mechanisms of action, bacteria could develop resistance to this compound through several established strategies. These mechanisms are often not mutually exclusive and can act in concert to confer a high level of resistance.

Comparison of Potential Resistance Mechanisms

Resistance MechanismDescriptionComparison with Other Antibiotics
Target Modification Alteration of the molecular target of this compound to reduce its binding affinity. This could involve mutations in the genes encoding for the target enzyme or membrane component.This is a common resistance mechanism for many classes of antibiotics, including β-lactams (alteration of penicillin-binding proteins), macrolides (modification of the ribosome), and fluoroquinolones (mutations in DNA gyrase).
Enzymatic Inactivation Production of enzymes that chemically modify or degrade this compound, rendering it inactive. This could involve oxidation, reduction, or conjugation of the aldehyde or hydroxyl groups.Enzymatic inactivation is a primary resistance mechanism against β-lactam antibiotics (via β-lactamases) and aminoglycosides (via aminoglycoside-modifying enzymes).
Active Efflux Overexpression of efflux pumps, which are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.Efflux pumps are a major mechanism of resistance to a broad range of antibiotics, including tetracyclines, macrolides, and fluoroquinolones. Natural products are often substrates for these pumps.
Reduced Permeability Alterations in the bacterial cell envelope, such as changes in the composition of the outer membrane in Gram-negative bacteria, that reduce the uptake of this compound.This is a common mechanism of intrinsic and acquired resistance, particularly in Gram-negative bacteria, which have an outer membrane that acts as a permeability barrier.

Experimental Data

Quantitative data on the antibacterial activity of this compound is limited. However, studies on structurally similar phenolic benzaldehydes provide insights into their potency. For example, 2,3,4-trihydroxybenzaldehyde has been shown to be among the most active phenolic benzaldehydes against a range of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of 2,3,4-Trihydroxybenzaldehyde against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Campylobacter jejuni< 62.5
Escherichia coli O157:H7500
Listeria monocytogenes500
Salmonella enterica500
Staphylococcus aureus250[12]

Note: This data is for 2,3,4-trihydroxybenzaldehyde, a compound very similar to this compound. Specific MIC values for this compound may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • A series of twofold dilutions of the this compound stock solution is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Controls:

  • Growth Control: A well containing only broth and the bacterial inoculum (no this compound).

  • Sterility Control: A well containing only broth to check for contamination.

Visualizing Potential Resistance Pathways

Signaling Pathway of a Hypothesized this compound Target and Resistance

FomecinA_Mechanism cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms FomecinA_out This compound (extracellular) Membrane Cell Membrane FomecinA_out->Membrane Uptake FomecinA_in This compound (intracellular) Membrane->FomecinA_in Target Hypothetical Target (e.g., Enzyme) Inhibition Inhibition of Cellular Process Target->Inhibition FomecinA_in->Target Binding Efflux Efflux Pump FomecinA_in->Efflux Export Enzyme_inact Inactivating Enzyme FomecinA_in->Enzyme_inact Inactivation Target_mod Modified Target FomecinA_in->Target_mod Reduced Binding CellDeath Bacteriostatic/Bactericidal Effect Inhibition->CellDeath Efflux->FomecinA_out

Caption: Hypothesized mechanism of this compound and potential resistance pathways in bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_bac Prepare Bacterial Inoculum (Standardized Concentration) start->prep_bac inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_bac->inoculate prep_fom Prepare Serial Dilutions of this compound in Microtiter Plate prep_fom->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of Bacterial Resistance Mechanisms

Resistance_Mechanisms cluster_mechanisms Primary Resistance Strategies Antibiotic This compound Resistance Bacterial Resistance Antibiotic->Resistance Target_Mod Target Modification Resistance->Target_Mod Enzymatic_Inact Enzymatic Inactivation Resistance->Enzymatic_Inact Efflux Active Efflux Resistance->Efflux Reduced_Perm Reduced Permeability Resistance->Reduced_Perm

Caption: The primary mechanisms by which bacteria can develop resistance to this compound.

Conclusion

This compound represents a promising natural product with antibacterial activity. While its exact mechanism of action requires further investigation, its chemical structure suggests that it likely targets multiple cellular processes, including cell membrane integrity and essential enzyme function. Consequently, bacteria have a number of potential avenues to develop resistance, primarily through target modification, enzymatic inactivation, and active efflux. Understanding these potential resistance mechanisms is crucial for the future development of this compound or its derivatives as effective therapeutic agents. Further research should focus on identifying the specific molecular target(s) of this compound and screening for the emergence of resistance in clinically relevant bacterial strains.

References

Safety Operating Guide

Proper Disposal of Fomecin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Fomecin A, a compound with potential cytotoxic and endocrine-disrupting properties. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and disposal.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potent, hazardous compound. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-tested nitrile gloves.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powders or creating aerosols.

Step-by-Step Disposal Procedures

All waste generated from experiments involving this compound, including unused product, contaminated labware, and PPE, must be treated as hazardous cytotoxic waste.

1. Waste Segregation:

  • Immediately segregate all this compound waste from regular laboratory trash.

  • Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

2. Solid Waste Disposal:

  • Unused this compound Powder: Collect in its original container or a sealed, labeled hazardous waste container. Do not attempt to wash down the drain.

  • Contaminated Labware: This includes items such as pipette tips, tubes, flasks, and plates. Place these items directly into a designated cytotoxic waste container.

  • Contaminated PPE: After handling this compound, carefully remove PPE to avoid self-contamination. Dispose of all used PPE, including gloves, gowns, and masks, in a designated cytotoxic waste container.

3. Liquid Waste Disposal:

  • This compound Solutions: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain, as it is very toxic to aquatic life.[1]

  • Solvent Waste: If this compound is dissolved in a solvent, collect it in an appropriate hazardous solvent waste container. Be aware of chemical incompatibilities.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.

  • Don a full set of PPE before cleaning the spill.

  • Use a chemotherapy spill kit to absorb and contain the spill.

  • Clean the area with an appropriate deactivating agent (if known) or a strong detergent, followed by a thorough rinsing.

  • All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC8H8O5PubChem
Molecular Weight184.15 g/mol PubChem
AppearanceNot specified-
SolubilityNot specified-

Potential Hazards and Incompatibilities

While specific data for this compound is limited, information from analogous compounds suggests the following potential hazards:

HazardDescription
Health Hazards Harmful if swallowed or in contact with skin.[1] Causes skin and eye irritation/damage.[1] May cause an allergic skin reaction. Potential for organ damage.[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]
Chemical Incompatibilities Risk of explosive reaction with strong oxidizing agents (e.g., nitric acid). Exothermic reactions with bases and certain metals.[1]
Thermal Decomposition May release toxic and irritating gases and vapors, such as carbon oxides and hydrogen chloride, upon combustion.[2]

Disposal Workflow Diagram

FomecinA_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused powder, PPE, labware) Solid_Container Labeled, Puncture-Proof Cytotoxic Solid Waste Container Solid_Waste->Solid_Container Place in Liquid_Waste Liquid Waste (Solutions, supernatants) Liquid_Container Labeled, Leak-Proof Cytotoxic Liquid Waste Container Liquid_Waste->Liquid_Container Collect in Waste_Management Licensed Hazardous Waste Management Facility Solid_Container->Waste_Management Transport Liquid_Container->Waste_Management Transport Spill Spill Event Spill_Cleanup Use Spill Kit & Decontaminate Area Spill->Spill_Cleanup Initiate Spill_Cleanup->Solid_Container Dispose of Cleanup Materials

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is provided as a guide and is based on general principles for handling hazardous laboratory chemicals. Always consult your institution's specific safety and disposal protocols and the latest regulatory guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.